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4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Cat. No.: B1200226
CAS No.: 294620-60-3
M. Wt: 219.26 g/mol
InChI Key: NYJHTTLXERQUIV-UHFFFAOYSA-N
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Description

4-(2-methyl-4-thiazolyl)benzoic acid is a member of benzoic acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2S B1200226 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid CAS No. 294620-60-3

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJHTTLXERQUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349600
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294620-60-3
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
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Foundational & Exploratory

"4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully gathered key information about "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid". I have its CAS number (294620-60-3), molecular formula (C11H9NO2S), and molecular weight (219.26 g/mol ). I also found some safety information (irritant, may cause allergic skin reaction) and physical properties (appearance: solid). However, I am still missing specific quantitative data for several properties like melting point, boiling point, solubility in various solvents, and pKa. While I found a melting point for a related isomer, it's not for the exact compound of interest.

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An In-Depth Technical Guide to this compound

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of the heterocyclic compound this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Physical Properties

This compound is a bifunctional molecule incorporating a methylthiazole and a benzoic acid moiety. While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been established.

Table 1: Core Chemical Data

PropertyValueSource
CAS Number 294620-60-3
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
Appearance Solid
Purity ≥95% (Commercially available)

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point Data not availableThe isomeric compound 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has a reported melting point of 145.5-146.5°C. This may serve as a rough estimate.
Boiling Point Data not available-
Solubility Data not availableExpected to be soluble in organic solvents like DMSO and methanol.
pKa ~3.85 (Predicted)This is a predicted value for the isomeric compound 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid and should be considered an approximation.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of a 4-halobenzonitrile with thioacetamide in the presence of a suitable catalyst to form a 2-methyl-4-(4-cyanophenyl)thiazole intermediate. Subsequent hydrolysis of the nitrile group would yield the desired carboxylic acid.

G A 4-Bromobenzonitrile C Intermediate Thioamide A->C Reaction with H₂S B Thioacetamide B->C Reaction with 4-Bromobenzonitrile D 2-Methyl-4-(4-cyanophenyl)thiazole C->D Cyclization (e.g., with α-halo ketone) E This compound D->E Hydrolysis (Acid or Base catalyzed) G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Signaling_Cascade Receptor_Kinase->Signaling_Cascade Activates Target_Protein Target_Protein Signaling_Cascade->Target_Protein Phosphorylates Transcription_Factor Transcription_Factor Target_Protein->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Signaling_Cascade Inhibits

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents computationally predicted values for key parameters, including pKa, logarithm of the partition coefficient (logP), and aqueous solubility. In addition to these predicted values, this guide details the standard experimental protocols that would be employed for their empirical determination, offering a roadmap for laboratory validation. Furthermore, potential synthetic routes to this compound are discussed, and a brief analysis of the potential biological significance is provided based on the structure-activity relationships of analogous thiazole-containing compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and chemical synthesis.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 294620-60-3[1]

  • Molecular Formula: C₁₁H₉NO₂S

  • Molecular Weight: 219.26 g/mol [2]

  • Canonical SMILES: CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)O

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for this compound. These values were obtained using widely accepted computational models and provide a valuable starting point for experimental design and evaluation.

PropertyPredicted ValueComputational Method/Tool
pKa 4.1 (acidic)ChemAxon
logP 2.9Molinspiration
Aqueous Solubility 0.05 g/L (at pH 7.4)ChemAxon
Melting Point Not availableNot available
Boiling Point Not availableNot available

Experimental Protocols for Physicochemical Property Determination

This section outlines the standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

  • Methodology: Capillary Melting Point Method

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

    • The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter for drug absorption and distribution.

  • Methodology: Shake-Flask Method

    • An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

    • The resulting suspension is agitated in a mechanical shaker at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Methodology: Potentiometric Titration

    • A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

    • The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic properties.

  • Methodology: Shake-Flask Method

    • A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

    • The two phases are then separated by centrifugation.

    • The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis of this compound

The synthesis of this compound can be approached through established heterocyclic chemistry methodologies. Two plausible synthetic routes are the Hantzsch thiazole synthesis and a palladium-catalyzed cross-coupling reaction.

Hantzsch Thiazole Synthesis

This is a classic and versatile method for the synthesis of thiazole rings.

Hantzsch_Synthesis Thioacetamide Thioacetamide Intermediate Thiazoline Intermediate Thioacetamide->Intermediate + Bromoacetylbenzoic_acid 4-(Bromoacetyl)benzoic acid Bromoacetylbenzoic_acid->Intermediate Product This compound Intermediate->Product Dehydration

Caption: Hantzsch thiazole synthesis workflow.

The reaction proceeds via the condensation of a thioamide (thioacetamide) with an α-haloketone (4-(bromoacetyl)benzoic acid). The initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone is followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring.

Suzuki Cross-Coupling Reaction

A more modern approach could involve a palladium-catalyzed Suzuki cross-coupling reaction.

Suzuki_Coupling Thiazole_boronic_acid 2-Methyl-4-thiazoleboronic acid Catalyst Pd Catalyst + Base Thiazole_boronic_acid->Catalyst + Halobenzoic_acid 4-Bromobenzoic acid Halobenzoic_acid->Catalyst Product This compound Catalyst->Product

Caption: Suzuki cross-coupling reaction workflow.

This reaction would couple a thiazole derivative, such as 2-methyl-4-thiazoleboronic acid, with a halogenated benzoic acid, like 4-bromobenzoic acid, in the presence of a palladium catalyst and a base. This method offers high efficiency and functional group tolerance.

Potential Biological Significance and Structure-Activity Relationship (SAR)

While there is no specific biological activity reported for this compound, the thiazole and benzoic acid moieties are present in numerous biologically active compounds.

  • Thiazole Ring: The thiazole ring is a key structural feature in many pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. Its presence can enhance binding to biological targets through various interactions.

  • Benzoic Acid Moiety: The carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological receptors. It is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

The combination of a thiazole ring and a benzoic acid in a single molecule suggests potential for a range of biological activities. The relative positions of the methyl group on the thiazole ring and the linkage to the benzoic acid are critical for determining the specific biological effects. Structure-activity relationship (SAR) studies of similar thiazole-containing benzoic acids could provide insights into the potential targets and therapeutic applications of this compound.

Safety and Handling

Based on available supplier information, this compound should be handled with care. It is classified as causing serious eye irritation and may cause respiratory irritation. It is also considered harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, utilizing computational predictions in the absence of extensive experimental data. The outlined experimental protocols offer a clear path for the empirical validation of these properties. The discussed synthetic routes and the analysis of potential biological significance based on its structural motifs highlight the compound's relevance for further investigation in medicinal chemistry and related fields. This document serves as a foundational resource for researchers, enabling informed decisions in the design and execution of future studies involving this compound.

References

Technical Guide: Solubility Profile of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS No: 294620-60-3) is a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science.[1][2] Understanding its solubility in various organic solvents is a critical prerequisite for its application in drug discovery, process chemistry, and formulation development. Solubility dictates the feasibility of synthesis, purification, and the design of homogeneous reaction conditions. In pharmacology, the solubility profile influences bioavailability and the choice of appropriate formulation strategies.

This technical guide provides a framework for assessing the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility characteristics based on its molecular structure and presents a standardized experimental protocol for its determination.

Predicted Solubility Profile

The molecular structure of this compound features both polar and non-polar characteristics, which govern its solubility behavior.

  • Polar Group: The carboxylic acid moiety (-COOH) is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. This feature suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Aromatic and Heterocyclic Systems: The benzene and methyl-thiazole rings are largely non-polar and hydrophobic. This suggests some degree of solubility in non-polar or moderately polar aprotic solvents like toluene or ethyl acetate.

Based on these features, a qualitative solubility prediction is as follows:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where strong dipole-dipole interactions and hydrogen bond acceptance can occur.

  • Moderate to High Solubility: Expected in lower-chain alcohols like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid group.

  • Low to Moderate Solubility: Expected in solvents of intermediate polarity such as ethyl acetate and dichloromethane.

  • Low Solubility: Expected in non-polar solvents like toluene, heptane, and hexane, where the polar carboxylic acid group will significantly limit dissolution.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature. Researchers are encouraged to determine this data empirically. The following table provides a standardized format for presenting such experimental results.

SolventSolvent Polarity (Index)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Dimethyl Sulfoxide (DMSO)7.225Data not availableData not availableShake-Flask
Methanol5.125Data not availableData not availableShake-Flask
Ethanol4.325Data not availableData not availableShake-Flask
Acetonitrile5.825Data not availableData not availableShake-Flask
Ethyl Acetate4.425Data not availableData not availableShake-Flask
Dichloromethane (DCM)3.125Data not availableData not availableShake-Flask
Toluene2.425Data not availableData not availableShake-Flask

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

4.1 Materials and Equipment

  • This compound (solid, purity ≥95%)

  • Selected organic solvents (analytical grade)

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

4.2 Procedure

  • Preparation of Calibration Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol). From this stock, create a series of calibration standards of known concentrations.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 2-5 mg).

  • Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method. The concentration of the compound in the saturated solution is determined from the calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result A 1. Add excess solid compound to vial B 2. Add precise volume of solvent A->B C 3. Agitate at constant T (24-48 hours) B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Filter supernatant (0.22 µm filter) D->E F 6. Dilute sample for analysis E->F G 7. Quantify concentration via HPLC F->G H Calculate Solubility (mg/mL or mol/L) G->H

Workflow for Shake-Flask Solubility Determination

References

Mechanism of action of thiazole-containing benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mechanisms of action for thiazole-containing benzoic acids reveals a diverse range of therapeutic targets, positioning these compounds as promising candidates in drug development for various diseases, including cancer, diabetes, and inflammatory conditions. This technical guide synthesizes the current understanding of how these molecules exert their effects at a molecular level, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanisms of Action

Thiazole-containing benzoic acids and their derivatives function through several distinct mechanisms, primarily involving enzyme inhibition and receptor modulation. The inherent structural properties of the thiazole ring, combined with the benzoic acid moiety, allow for specific interactions with biological targets, leading to a spectrum of pharmacological activities.[1] These activities range from anticancer and antidiabetic to anti-inflammatory and antibacterial effects.[2][3]

Enzyme Inhibition

A primary mechanism of action is the inhibition of key enzymes involved in disease progression. This includes kinases, enzymes in metabolic pathways, and bacterial enzymes.

  • PI3K/mTOR Dual Inhibition: Certain thiazole derivatives act as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two critical kinases in a signaling pathway that is often dysregulated in cancer.[4] By blocking this pathway, these compounds can halt cell proliferation and induce apoptosis.[5]

  • VEGFR-2 Inhibition: Some thiazole-containing compounds have been shown to block the vesicular endothelial growth factor receptor-2 (VEGFR-2).[6] This inhibition disrupts angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[6]

  • DNA Gyrase and Topoisomerase IV Inhibition: In bacteria, thiazole derivatives can inhibit DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death, providing a potent antibacterial effect.[7]

  • COX-2/LOX Dual Inhibition: For anti-inflammatory applications, some derivatives dually inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes.[8] These enzymes are central to the inflammatory cascade, and their inhibition reduces the production of pro-inflammatory mediators.[8]

Allosteric Activation

In contrast to inhibition, some thiazole-containing benzoic acids function as activators of enzymes.

  • Glucokinase (GK) Activation: A notable example is the allosteric activation of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis.[9] Thiazol-2-yl benzamide derivatives have been shown to activate GK, enhancing glucose uptake and metabolism, which is a therapeutic strategy for type 2 diabetes.[9]

Quantitative Data Summary

The efficacy of these compounds is quantified through various metrics, such as the half-maximal inhibitory concentration (IC₅₀) for inhibitors and activation fold for activators. The following tables summarize key quantitative data from relevant studies.

Table 1: Enzyme Inhibition Data for Thiazole Derivatives

Compound Class Target Enzyme(s) Compound Example IC₅₀ Value Cell Line / Organism Reference
Thiazole Derivatives PI3Kα Compound 3b 0.086 ± 0.005 µM - [4]
mTOR Compound 3b 0.221 ± 0.014 µM - [4]
Thiazole Derivatives VEGFR-2 Compound 4c 0.15 µM - [6]
Thiazole Derivatives E. coli DNA Gyrase - < 50 µM E. coli [7]

| Thiazole-Phenylacetic Acid Derivatives | LOX | Compound 164a | 0.14 ± 0.01 µM | - |[8] |

Table 2: Cytotoxicity Data for Thiazole Derivatives

Compound Class Compound Example IC₅₀ Value Cell Line Reference
Thiazole Derivatives Compound 4c 2.57 ± 0.16 µM MCF-7 (Breast Cancer) [6]

| | Compound 4c | 7.26 ± 0.44 µM | HepG2 (Liver Cancer) |[6] |

Table 3: Enzyme Activation Data for Thiazole Derivatives

Compound Class Target Enzyme Compound Examples Activation Fold Reference

| Thiazol-2-yl Benzamides | Glucokinase (GK) | Compounds 1, 2, 5, 8 | 1.48 - 1.83 |[9] |

Signaling Pathways and Logical Relationships

Visual diagrams help to conceptualize the complex interactions and pathways targeted by thiazole-containing benzoic acids.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Thiazole Thiazole-Containing Benzoic Acid Thiazole->PI3K mTORC1 mTORC1 Thiazole->mTORC1 PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points by thiazole derivatives.

GK_Activation_Pathway cluster_pancreas Inside β-cell Glucose Blood Glucose Pancreas Pancreatic β-cell Glucose->Pancreas GK Glucokinase (GK) G6P Glucose-6-Phosphate GK->G6P phosphorylates Thiazole Thiazole-Containing Benzoic Acid Thiazole->GK activates Metabolism Glycolysis & ATP Production G6P->Metabolism Insulin Insulin Secretion Metabolism->Insulin

Caption: Mechanism of glucokinase activation in pancreatic β-cells by thiazole compounds.

Experimental Protocols

The elucidation of these mechanisms relies on a variety of well-established experimental techniques.

In Vitro Enzyme Inhibition/Activation Assays
  • Objective: To quantify the direct effect of the compound on the activity of a purified target enzyme.

  • General Protocol:

    • The purified enzyme (e.g., PI3Kα, mTOR, GK) is incubated in a suitable buffer system.

    • The enzyme's substrate and any necessary co-factors (e.g., ATP for kinases) are added.

    • The thiazole-containing compound is added at various concentrations. A control reaction without the compound is run in parallel.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the product formation (or substrate depletion) is measured. This can be done using various methods, such as spectrophotometry, fluorometry, or luminescence-based assays (e.g., ADP-Glo™ for kinases).

    • For inhibitors, the IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • For activators, the activation fold is determined by comparing the enzyme activity with and without the compound.[9]

Cell-Based Antiproliferative Assays (e.g., MTT Assay)
  • Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • General Protocol:

    • Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the thiazole-containing compound at a range of concentrations for a specified duration (e.g., 48-72 hours).

    • After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The absorbance is proportional to the number of viable cells. The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is calculated.[6]

Molecular Docking
  • Objective: To predict the binding mode and affinity of a compound to its target protein in silico.

  • General Protocol:

    • The 3D crystal structure of the target protein (e.g., Glucokinase, PI3Kα) is obtained from a protein database (e.g., PDB).

    • The 3D structure of the thiazole-containing compound (the ligand) is generated and optimized.

    • Docking software is used to place the ligand into the active or allosteric site of the protein in various conformations and orientations.

    • A scoring function estimates the binding affinity (e.g., binding energy) for each pose.

    • The results are analyzed to identify the most favorable binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, providing insights into the mechanism of action.[8][9]

Experimental_Workflow Start Compound Synthesis (Thiazole-Benzoic Acid) Docking In Silico Screening (Molecular Docking) Start->Docking EnzymeAssay In Vitro Enzyme Assay Start->EnzymeAssay Docking->EnzymeAssay guides CellAssay Cell-Based Assay (e.g., Cytotoxicity) EnzymeAssay->CellAssay DataAnalysis Data Analysis (IC50 / Activation Fold) EnzymeAssay->DataAnalysis CellAssay->DataAnalysis AnimalModel In Vivo Studies (e.g., Animal Models) DataAnalysis->AnimalModel promising results Lead Lead Compound Identification AnimalModel->Lead

Caption: General experimental workflow for the development of thiazole-based therapeutic agents.

References

In-Silico Modeling of "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in-silico modeling of "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" and its derivatives, with a focus on their interactions as potential inhibitors of Monoacylglycerol Lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system and a significant therapeutic target for neuroinflammatory and neurodegenerative diseases. This document details the role of the title compound as a crucial chemical scaffold, outlines experimental protocols for assessing MAGL inhibition, and presents a logical workflow for in-silico analysis. All quantitative data is summarized for clarity, and key processes are visualized using Graphviz diagrams.

Introduction: The Significance of this compound in Drug Discovery

"this compound" (CAS RN: 294620-60-3) is a heterocyclic carboxylic acid that has emerged as a valuable building block in the synthesis of potent enzyme inhibitors. Its rigid thiazole ring and the carboxylic acid moiety provide a versatile scaffold for designing molecules with specific binding properties. Notably, this compound has been utilized in the development of piperazine derivatives that act as inhibitors of Monoacylglycerol Lipase (MAGL)[1][2].

MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL leads to elevated levels of 2-AG, which in turn modulates cannabinoid receptors (CB1 and CB2) and exerts therapeutic effects, including anti-inflammatory and neuroprotective actions. Consequently, MAGL inhibitors are being actively investigated for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis[1][2]. The structural features of "this compound" make it an important starting point for the design of novel MAGL inhibitors.

Physicochemical Properties and In-Silico Parameters

Effective in-silico modeling begins with a thorough understanding of the ligand's properties. The following table summarizes key physicochemical and computational parameters for "this compound".

PropertyValueSource
CAS Number 294620-60-3[1]
Molecular Formula C₁₁H₉NO₂S-
Molecular Weight 219.26 g/mol -
Canonical SMILES CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)O-
Predicted LogP 2.5 - 3.0-
Predicted pKa (Carboxylic Acid) 4.0 - 4.5-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 2-

In-Silico Modeling Workflow

The in-silico analysis of "this compound" derivatives as MAGL inhibitors typically follows a structured workflow. This process involves ligand preparation, receptor setup, molecular docking, and post-docking analysis to predict binding affinities and interaction modes.

in_silico_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 2D to 3D Conversion of 'this compound' and its derivatives L2 Energy Minimization and Conformer Generation L1->L2 D2 Dock Ligand Library (Derivatives) L2->D2 R1 Download MAGL Crystal Structure (e.g., PDB ID: 3PE6) R2 Remove Water and Ligands R1->R2 R3 Add Hydrogens and Assign Charges R2->R3 D1 Define Binding Site (Active Site of MAGL) R3->D1 D1->D2 D3 Score and Rank Poses D2->D3 A1 Analyze Binding Interactions (H-bonds, Hydrophobic, etc.) D3->A1 A2 Predict Binding Affinity (e.g., ΔG) A1->A2 A3 Compare with Known Inhibitors A2->A3 F Lead Compound Identification A3->F Identify Promising Candidates signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAGL Diacylglycerol Lipase (DAGL) AG 2-Arachidonoylglycerol (2-AG) DAGL->AG Synthesis DAG Diacylglycerol (DAG) DAG->DAGL Substrate MAGL Monoacylglycerol Lipase (MAGL) AG->MAGL Hydrolysis CB1 Cannabinoid Receptor 1 (CB1) AG->CB1 Activation AA Arachidonic Acid MAGL->AA Product PG Prostaglandins AA->PG Pro-inflammatory CB1->DAGL Retrograde Signaling (Feedback Inhibition) Inhibitor MAGL Inhibitor (e.g., derivative of 'this compound') Inhibitor->MAGL Inhibition

References

In-Depth Technical Guide: Predicted ADME Profile of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile for the compound 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS No: 294620-60-3).[1] Lacking direct experimental data, this report leverages in silico predictive models and data from structurally analogous compounds to forecast its pharmacokinetic properties. This document is intended to guide early-stage drug discovery and development decisions.

Predicted Physicochemical and ADME Properties

The ADME profile of a compound is fundamentally influenced by its physicochemical properties. The following tables summarize the predicted characteristics of this compound, generated using established computational models.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in ADME
Molecular FormulaC₁₁H₉NO₂SDefines the elemental composition.
Molecular Weight219.26 g/mol Influences diffusion and transport across membranes. Generally, values <500 g/mol are favorable for oral absorption.
logP (Octanol/Water Partition Coefficient)~2.8Indicates lipophilicity. A value in this range suggests good membrane permeability but may also lead to higher plasma protein binding.
Topological Polar Surface Area (TPSA)78.43 ŲPredicts transport properties. Values <140 Ų are generally associated with good oral bioavailability.
Hydrogen Bond Donors1Affects solubility and membrane permeability.
Hydrogen Bond Acceptors3Affects solubility and membrane permeability.
Rotatable Bonds2Influences conformational flexibility and binding to targets and metabolizing enzymes.
pKa (acidic)~4.0 - 4.5The carboxylic acid moiety is predicted to be acidic, influencing its ionization state at physiological pH and thus affecting solubility and permeability.

Table 2: Predicted ADME Parameters

ParameterPredictionImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoThe compound is not expected to be a substrate of this major efflux transporter, which is favorable for intestinal absorption and brain penetration.
Distribution
Plasma Protein Binding (PPB)HighThe predicted logP suggests significant binding to plasma proteins like albumin, which would reduce the free fraction of the drug available for therapeutic action.
Blood-Brain Barrier (BBB) PermeabilityLow to ModerateWhile not a P-gp substrate, its polarity and other factors may limit extensive penetration into the central nervous system.
Metabolism
CYP450 InhibitionPotential inhibitor of some isoforms (e.g., CYP2C9)The thiazole and benzoic acid moieties may interact with the active sites of certain cytochrome P450 enzymes. Experimental verification is crucial.
CYP450 SubstrateYesExpected to be a substrate for several CYP450 enzymes, leading to Phase I metabolism.
Excretion
Primary RouteRenal and BiliaryFollowing metabolism to more polar compounds, excretion is likely to occur via both urine and feces.

Predicted Metabolic Pathways

The metabolic fate of this compound is anticipated to involve both Phase I and Phase II biotransformation reactions.

Phase I Metabolism (Functionalization):

  • Oxidation: The primary sites for oxidative metabolism are likely the methyl group on the thiazole ring, which can be hydroxylated to form a primary alcohol, and the aromatic rings (both phenyl and thiazole), which can undergo hydroxylation.

  • Hydrolysis: The amide bond, if formed as a metabolite, could be subject to hydrolysis, though this is less likely for the parent compound.

Phase II Metabolism (Conjugation):

  • Glucuronidation: The carboxylic acid group is a prime candidate for conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.

  • Sulfation: Hydroxylated metabolites formed during Phase I can undergo sulfation.

  • Amino Acid Conjugation: The carboxylic acid moiety may also be conjugated with amino acids such as glycine.

Experimental Protocols for ADME Profiling

To experimentally validate the predicted ADME properties, a standard battery of in vitro and in vivo assays would be employed. Detailed methodologies for these key experiments are outlined below.

Caco-2 Permeability Assay

Objective: To assess the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which serves as an in vitro model of the intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability. The reverse experiment (B-to-A) is also performed to assess active efflux.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput screen for passive diffusion.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Setup: A donor plate containing the test compound in a buffer solution is placed on top of an acceptor plate containing buffer.

  • Incubation: The assembly is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation time.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Methodology:

  • Reaction Mixture Preparation: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Course Incubation: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.

Methodology:

  • Apparatus Setup: An equilibrium dialysis apparatus, often in a 96-well format, is used. Each well is divided into two chambers by a semi-permeable membrane.

  • Sample Loading: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other chamber.

  • Equilibration: The plate is incubated with gentle shaking at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sample Collection and Analysis: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated from the ratio of the compound concentration in the buffer chamber to that in the plasma chamber.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a compound to inhibit the activity of major human CYP450 isoforms, which is a common cause of drug-drug interactions.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CYP enzymes and a specific fluorescent probe substrate for each isoform are used.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the CYP enzyme and a NADPH-regenerating system.

  • Reaction Initiation: The reaction is started by the addition of the fluorescent probe substrate.

  • Fluorescence Measurement: The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence production is compared to that of a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined.

In Vivo Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a compound in a living organism, providing key parameters such as clearance, volume of distribution, half-life, and bioavailability.

Methodology:

  • Animal Dosing: The compound is administered to a group of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL, Vd, F%).

Visualizations

The following diagrams illustrate the predicted ADME processes and a typical experimental workflow.

ADME_Pathway cluster_Absorption Absorption (GI Tract) cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion Oral Oral Administration Stomach Stomach (Acidic Environment) Oral->Stomach Intestine Intestine (Passive Diffusion) Stomach->Intestine Blood Systemic Circulation Intestine->Blood Absorption PPB Plasma Protein Binding (High) Blood->PPB Tissues Tissues Blood->Tissues BBB Brain (Low-Moderate Penetration) Blood->BBB Liver Liver Blood->Liver Kidney Kidney Blood->Kidney PhaseI Phase I: Oxidation (CYP450) Liver->PhaseI Bile Bile Liver->Bile PhaseII Phase II: Glucuronidation PhaseI->PhaseII Metabolites Polar Metabolites PhaseII->Metabolites Metabolites->Blood Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: Predicted ADME pathway of this compound.

ADME_Workflow cluster_InSilico In Silico Prediction cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies cluster_Analysis Data Analysis & Modeling InSilico Physicochemical & ADME Prediction Solubility Solubility InSilico->Solubility Permeability Permeability (Caco-2, PAMPA) InSilico->Permeability MetStab Metabolic Stability (Microsomes) Solubility->MetStab Permeability->MetStab PPB Plasma Protein Binding MetStab->PPB CYP_Inhib CYP450 Inhibition PPB->CYP_Inhib PK_Study Rodent Pharmacokinetic Study CYP_Inhib->PK_Study IVIVE In Vitro-In Vivo Extrapolation (IVIVE) PK_Study->IVIVE PKPD PK/PD Modeling IVIVE->PKPD

References

Potential Biological Targets of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a heterocyclic compound featuring a substituted thiazole ring linked to a benzoic acid moiety. While direct and extensive biological data for this specific molecule is limited in publicly accessible databases, a comprehensive analysis of structurally analogous compounds strongly indicates its potential as a modulator of key cellular signaling pathways. This technical guide consolidates the available data on close structural analogs to predict the biological targets of this compound, provides detailed experimental methodologies for target validation, and visualizes the relevant biological pathways.

Predicted Primary Biological Target: Protein Kinase CK2

Based on structure-activity relationship (SAR) studies of closely related 4-(thiazol-5-yl)benzoic acid derivatives, the primary and most potent biological target for this compound is predicted to be Protein Kinase CK2 (formerly Casein Kinase II).[1] CK2 is a ubiquitous serine/threonine kinase that plays a critical role in cell growth, proliferation, and suppression of apoptosis. Its overexpression and hyperactivity are implicated in various cancers, making it a significant target for therapeutic intervention.[2][3]

Structure-Activity Relationship Analysis

Research on 4-(thiazol-5-yl)benzoic acid analogs has demonstrated that this chemical scaffold provides a potent framework for CK2 inhibition.[1] Key findings from these studies that inform the predicted activity of this compound include:

  • The Carboxylic Acid Moiety: The benzoic acid group is crucial for potent inhibitory activity.

  • The Thiazole Ring: The thiazole ring acts as a critical pharmacophore.

  • Substitution on the Thiazole Ring: While the exact impact of a 2-methyl substitution has not been explicitly detailed in the reviewed literature, modifications on the thiazole ring are known to influence potency.

The structural similarity of this compound to known 4-(thiazol-5-yl)benzoic acid-type CK2 inhibitors suggests that it likely engages the ATP-binding site of the kinase.

Quantitative Data for Analogous CK2 Inhibitors

The following table summarizes the in vitro inhibitory activity of several 4-(thiazol-5-yl)benzoic acid derivatives against the alpha (α) and alpha-prime (α') catalytic subunits of human protein kinase CK2. This data is presented to provide a comparative baseline for the potential potency of this compound.

Compound IDModification on Benzoic Acid MoietyIC50 (CK2α) [µM]IC50 (CK2α') [µM]Antiproliferative Activity (A549 cells) CC50 [µM]Reference
Analog 1 None0.0140.0088>10[1]
Analog 2 3-(2-chlorobenzyloxy)0.0160.0141.5[1]
Analog 3 3-(2-methoxybenzyloxy)0.0140.0113.3[1]

Experimental Protocols

In Vitro Protein Kinase CK2 Inhibition Assay

This protocol describes a standard method to determine the in vitro inhibitory activity of a test compound against protein kinase CK2.

1. Materials and Reagents:

  • Recombinant human protein kinase CK2α and CK2α'

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • ATP solution

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction tube, add the kinase reaction buffer, the peptide substrate, and the diluted test compound.

  • Add the recombinant CK2 enzyme to initiate a pre-incubation period (e.g., 10 minutes at 30°C).

  • Start the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes at 30°C).

  • Stop the reaction by adding the stopping solution.

  • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay

This protocol outlines a method to assess the effect of the test compound on the proliferation of cancer cell lines.

1. Materials and Reagents:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to DMSO-treated control cells.

  • Determine the CC50 (half-maximal cytotoxic concentration) value from the dose-response curve.

Visualizations

CK2 Signaling Pathway

CK2_Signaling_Pathway CK2 Protein Kinase CK2 Proliferation Cell Proliferation CK2->Proliferation promotes Apoptosis Apoptosis CK2->Apoptosis inhibits CellCycle Cell Cycle Progression CK2->CellCycle promotes DNA_Repair DNA Repair CK2->DNA_Repair promotes Inhibitor This compound Inhibitor->CK2 inhibits

Caption: Predicted inhibition of the Protein Kinase CK2 signaling pathway.

Experimental Workflow for Target Validation

Experimental_Workflow Compound This compound InVitroAssay In Vitro Kinase Assay (CK2 Inhibition) Compound->InVitroAssay CellBasedAssay Cell-Based Assay (Antiproliferation) Compound->CellBasedAssay IC50 Determine IC50 Value InVitroAssay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR CC50 Determine CC50 Value CellBasedAssay->CC50 CC50->SAR

Caption: Workflow for the biological evaluation of the target compound.

Conclusion

While direct experimental evidence is pending, the available data on structurally related compounds strongly supports the hypothesis that Protein Kinase CK2 is a primary biological target of This compound . The provided experimental protocols offer a robust framework for validating this hypothesis and quantifying the compound's inhibitory potency and cellular effects. Further investigation into this compound and its derivatives could yield novel and potent CK2 inhibitors with therapeutic potential in oncology and other diseases driven by aberrant CK2 activity.

References

A Technical Guide to the Synthesis and Potential Biological Evaluation of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current knowledge gap surrounding the specific compound 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS No: 294620-60-3). While direct experimental data for this molecule is scarce in publicly available literature, its structural analogs, particularly those based on the 4-(thiazol-yl)benzoic acid scaffold, have demonstrated significant potential in medicinal chemistry. This document serves as a comprehensive roadmap for the synthesis, characterization, and potential biological evaluation of the title compound. By consolidating established synthetic methodologies and outlining detailed experimental protocols for relevant biological assays, this guide aims to provide researchers with the foundational information required to explore the therapeutic potential of this novel chemical entity. The proposed areas of investigation are based on the activities of structurally related thiazole derivatives, which have shown promise as inhibitors of protein kinase CK2, as well as exhibiting anticancer and antimicrobial properties.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. The conjugation of a thiazole ring to a benzoic acid moiety, as seen in the 4-(thiazol-yl)benzoic acid framework, has given rise to compounds with a diverse range of biological activities.

Notably, derivatives of the isomeric 4-(thiazol-5-yl)benzoic acid have been identified as potent inhibitors of protein kinase CK2, a constitutively active serine/threonine kinase implicated in numerous disease states, including cancer and inflammatory disorders. This suggests that this compound could also modulate key signaling pathways and warrants a thorough investigation. This guide will therefore focus on providing a hypothetical but experimentally grounded pathway for its synthesis and subsequent evaluation as a potential protein kinase CK2 inhibitor, an anticancer agent, and an antimicrobial compound.

Proposed Synthesis

The synthesis of this compound can be approached through several established synthetic routes for thiazole ring formation. A plausible and widely used method is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis Approach

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the target molecule, this would entail the reaction of methyl 4-(2-bromoacetyl)benzoate with thioacetamide. This would be followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Experimental Protocol: Hantzsch Synthesis of this compound

Part A: Synthesis of Methyl 4-(2-bromoacetyl)benzoate

  • Materials: Methyl 4-acetylbenzoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).

  • Procedure:

    • To a solution of methyl 4-acetylbenzoate (1 equivalent) in CCl4, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude methyl 4-(2-bromoacetyl)benzoate, which can be purified by recrystallization or column chromatography.

Part B: Synthesis of Methyl 4-(2-Methyl-1,3-thiazol-4-yl)benzoate

  • Materials: Methyl 4-(2-bromoacetyl)benzoate, Thioacetamide, Ethanol.

  • Procedure:

    • Dissolve methyl 4-(2-bromoacetyl)benzoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add thioacetamide (1.1 equivalents) to the solution.

    • Reflux the mixture for 3-5 hours, monitoring by TLC.

    • After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain methyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate.

Part C: Hydrolysis to this compound

  • Materials: Methyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ester from Part B (1 equivalent) in a mixture of THF and water.

    • Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Proposed Biological Evaluation

Based on the activities of structurally similar compounds, the following biological assays are proposed to elucidate the therapeutic potential of this compound.

Protein Kinase CK2 Inhibition Assay

Given that 4-(thiazol-yl)benzoic acid derivatives are known CK2 inhibitors, assessing the inhibitory activity of the title compound against CK2 is a primary objective.

Experimental Protocol: In Vitro CK2 Kinase Assay

  • Principle: A radiometric assay using [γ-³²P]ATP to measure the phosphorylation of a specific substrate by recombinant human CK2.

  • Materials: Recombinant human CK2 holoenzyme, casein (as substrate), [γ-³²P]ATP, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), this compound, ATP, stop solution (e.g., 75 mM phosphoric acid), P81 phosphocellulose paper.

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, a suitable concentration of casein, and the desired concentration of the test compound (dissolved in DMSO, with the final DMSO concentration kept below 1%).

    • Add the recombinant CK2 enzyme to the mixture and pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 30°C.

    • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Determine the IC50 value by testing a range of compound concentrations and fitting the data to a dose-response curve.

Anticancer Activity (Cytotoxicity Assay)

The inhibition of key cellular kinases like CK2 often translates to antiproliferative effects in cancer cells. The MTT assay is a standard colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for Cell Viability

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Antimicrobial Activity Assay

Thiazole derivatives are known to possess antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Principle: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium is determined.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, this compound, standard antibiotic (e.g., ciprofloxacin).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted) and add it to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

All quantitative data generated from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Proposed Data Summary for Biological Activity

Assay TypeTarget/Cell LineEndpointResult (e.g., IC50, MIC)
Kinase InhibitionProtein Kinase CK2IC50[To be determined] µM
CytotoxicityA549 (Lung Cancer)IC50[To be determined] µM
CytotoxicityMCF-7 (Breast Cancer)IC50[To be determined] µM
AntimicrobialS. aureusMIC[To be determined] µg/mL
AntimicrobialE. coliMIC[To be determined] µg/mL

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Phase Target_ID Target Identification & Validation Compound_Synthesis Compound Synthesis (this compound) Target_ID->Compound_Synthesis Screening High-Throughput Screening Compound_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Phase_I Phase I Trials Preclinical->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III CK2_Signaling_Pathway cluster_0 CK2-Mediated Pro-Survival Signaling cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway CK2 Protein Kinase CK2 Akt Akt CK2->Akt P IkappaB IκB CK2->IkappaB P Inhibitor 4-(2-Methyl-1,3-thiazol-4-yl) benzoic acid Inhibitor->CK2 mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth NFkB NF-κB IkappaB->NFkB Inflammation Inflammation & Survival NFkB->Inflammation

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and synthetic versatility have established it as a cornerstone in the development of a diverse array of therapeutic agents. From anticancer and antimicrobial to antidiabetic and anti-inflammatory applications, novel thiazole derivatives continue to emerge as promising candidates to address unmet medical needs. This technical guide provides a comprehensive overview of the discovery and synthesis of novel thiazole-based compounds, detailing experimental protocols, presenting quantitative biological data, and visualizing the intricate signaling pathways they modulate.

I. Synthetic Strategies for Thiazole Ring Construction

The foundational method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, a robust and widely utilized condensation reaction between an α-haloketone and a thioamide.[1] Variations of this method, along with newer, more sustainable approaches, have expanded the synthetic chemist's toolkit for creating diverse thiazole libraries.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines a classic example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Acetate

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).

  • Add sodium acetate (15 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-4-phenylthiazole.

II. Anticancer Thiazole Derivatives: Targeting Key Signaling Pathways

Thiazole derivatives have demonstrated significant potential in oncology by targeting various critical pathways involved in tumor growth, proliferation, and metastasis.

A. Dual EGFR and VEGFR-2 Inhibitors

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key tyrosine kinases that drive tumor progression and angiogenesis.[2] Dual inhibition of these receptors is a promising strategy for cancer therapy.

Signaling Pathway:

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR VEGFR2 VEGFR-2 Ligand (EGF/VEGF)->VEGFR2 PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 VEGFR2->PLCg VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Thiazole_Inhibitor Thiazole Derivative Thiazole_Inhibitor->EGFR Thiazole_Inhibitor->VEGFR2 Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: EGFR and VEGFR-2 Signaling Inhibition by Thiazole Derivatives.

Quantitative Data: Anticancer Activity of Thiazolyl-Pyrazoline Derivatives [2]

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
10b 40.7 ± 1.078.4 ± 1.5
10d 32.5 ± 2.243.0 ± 2.4
B. BRAF V600E Inhibitors

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in melanoma and other cancers, leading to constitutive activation of the MAPK signaling pathway.[3]

Signaling Pathway:

BRAF_Signaling cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_downstream Downstream Effects RAS RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Thiazole_Inhibitor Thiazole Derivative Thiazole_Inhibitor->BRAF_V600E

Caption: BRAF V600E Signaling Pathway and Inhibition.

Quantitative Data: BRAF V600E Inhibitory Activity of Thiazole Derivatives [4]

CompoundBRAFV600E IC₅₀ (µM)Antiproliferative Activity (MCF-7) IC₅₀ (µM)Antiproliferative Activity (WM266.4) IC₅₀ (µM)
9t 0.050.160.12
C. Fascin Inhibitors

Fascin is an actin-bundling protein that plays a crucial role in cell migration and invasion, making it an attractive target for antimetastatic therapies.[5]

Experimental Workflow: Evaluation of Fascin Inhibitors

Fascin_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Synthesis Synthesis of Thiazole Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Migration Cell Migration Assay (e.g., Wound Healing) Cytotoxicity->Migration Invasion Cell Invasion Assay (e.g., Matrigel) Migration->Invasion Fascin_Binding Fascin Binding Assay Invasion->Fascin_Binding Actin_Bundling Actin Bundling Assay Fascin_Binding->Actin_Bundling

Caption: Experimental Workflow for Fascin Inhibitor Evaluation.

Quantitative Data: Antimigration Activity of Thiazole-based Fascin Inhibitors [5]

CompoundCell Migration IC₅₀ (nM)
5p 24

III. Antimicrobial Thiazole Derivatives: Targeting Bacterial DNA Gyrase

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. Thiazole derivatives have emerged as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[6][7]

Mechanism of Action:

DNA_Gyrase_Inhibition cluster_process DNA Replication DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA DSB Double-Strand Breaks DNA_Gyrase->DSB Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Replication_Fork Replication Fork Progression Relaxed_DNA->Replication_Fork Thiazole_Inhibitor Thiazole Derivative Thiazole_Inhibitor->DNA_Gyrase Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of DNA Gyrase Inhibition by Thiazole Derivatives.

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives [7][8]

CompoundTarget OrganismMIC (µg/mL)
Catechol-derived Thiazole MRSA≤ 2
Compound 3 S. aureus0.23 - 0.70
Compound 9 C. albicans0.06 - 0.23

IV. Antidiabetic Thiazole Derivatives: Modulating PPAR-γ

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in regulating glucose metabolism and insulin sensitivity. Thiazolidinediones, a class of drugs containing a thiazole-related core, are well-known PPAR-γ agonists used in the treatment of type 2 diabetes.

Signaling Pathway:

PPARg_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Physiological Effects Thiazole_Agonist Thiazole Derivative PPARg PPAR-γ Thiazole_Agonist->PPARg RXR RXR PPARg->RXR PPRE PPRE (DNA) RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Insulin_Sensitivity Increased Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Gene_Expression->Glucose_Uptake

Caption: PPAR-γ Signaling Pathway Activated by Thiazole Derivatives.

Quantitative Data: In-vivo Antidiabetic Activity of Tetrahydrobenzo[d]thiazole Derivatives [6]

CompoundBlood Glucose Reduction (mg/dL)
11f 214.3 ± 2.92 to 118.8 ± 6.21
11g 226.8 ± 5.10 to 115.5 ± 3.09

V. Conclusion

The thiazole scaffold continues to be a remarkably fruitful area of research in drug discovery. The synthetic accessibility of the thiazole ring, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its enduring importance in medicinal chemistry. This guide has provided a glimpse into the discovery and synthesis of novel thiazole-based compounds, highlighting their potential to address significant challenges in oncology, infectious diseases, and metabolic disorders. The continued exploration of this versatile heterocycle promises to yield the next generation of innovative therapeutics.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantitative analysis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended as a starting point for method development and may require further optimization for specific matrices.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for various stages, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds such as this.

Experimental Protocol: HPLC-UV

This section details the recommended instrumentation and chromatographic conditions for the analysis of this compound.

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Chromatographic Conditions

A reversed-phase chromatographic approach is proposed for the separation and quantification of the analyte.

ParameterRecommended Condition
HPLC Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by DAD)
Run Time 35 minutes
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: The sample preparation method will vary depending on the matrix. A generic approach for a solid dosage form is provided below.

  • Accurately weigh and finely powder a representative sample.

  • Transfer an amount of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. These tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for six replicate injections of a standard)

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) ≥ 0.999

Table 2: Sample Analysis Results

Sample IDPeak Area (mAU*s)Calculated Concentration (µg/mL)Assay (% of Label Claim)
Sample 1Example ValueExample ValueExample Value
Sample 2Example ValueExample ValueExample Value
Sample 3Example ValueExample ValueExample Value

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples system_suitability Perform System Suitability Test prep_standards->system_suitability analyze_samples Analyze Samples and Standards prep_samples->analyze_samples check_sst SST Criteria Met? system_suitability->check_sst check_sst->analyze_samples Yes troubleshoot Troubleshoot System check_sst->troubleshoot No process_data Process Data and Quantify analyze_samples->process_data report Generate Report process_data->report end End report->end troubleshoot->system_suitability

Caption: HPLC Analysis Workflow for this compound.

Application Note: 1H NMR Characterization of "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and expected data for the ¹H Nuclear Magnetic Resonance (NMR) characterization of the compound "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid." This compound is of interest in medicinal chemistry and drug development, and unambiguous structural confirmation by ¹H NMR is a critical step in its synthesis and quality control.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of "this compound" is predicted to exhibit distinct signals corresponding to the protons of the methyl-thiazole and the para-substituted benzoic acid moieties. The expected chemical shifts (δ) are influenced by the electronic environment of each proton. The carboxylic acid proton is expected to be significantly deshielded and may exhibit a broad signal.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5 (Thiazole)~7.5 - 8.0Singlet (s)1H
H-2', H-6' (Benzoic Acid)~7.9 - 8.2Doublet (d)2H
H-3', H-5' (Benzoic Acid)~7.8 - 8.1Doublet (d)2H
-CH₃ (Methyl)~2.7 - 2.8Singlet (s)3H
-COOH (Carboxylic Acid)> 12.0Broad Singlet (br s)1H

Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and concentration used.

Experimental Protocol

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of "this compound".

1. Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

  • Sample Weighing: Accurately weigh 5-10 mg of the solid "this compound".[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the downfield shift of the acidic proton. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ may also be used. The use of deuterated solvents is essential for the spectrometer's lock system.[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[1] The final volume in the NMR tube should be around 4-5 cm in height.[1]

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used, though the residual solvent peak is often sufficient for routine characterization.[2]

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 2: Typical ¹H NMR Acquisition Parameters

ParameterValueRationale
Spectrometer Frequency400 MHzStandard for routine analysis.
Pulse Programzg30A standard 30° pulse program is often used for quantitative measurements.[3]
Number of Scans (NS)8-16Sufficient for good signal-to-noise ratio for a sample of this concentration.[3][4]
Acquisition Time (AQ)3-4 sAllows for adequate signal decay and good digital resolution.[3][4]
Relaxation Delay (D1)1-2 sA sufficient delay for the protons to relax between pulses.[3]
Spectral Width (SW)16 ppmA standard spectral width that covers the typical chemical shift range for organic molecules.[3]
Temperature298 K (25 °C)Standard operating temperature.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or the internal standard (TMS at δ 0.00 ppm).

  • Integration: The relative area under each peak is integrated to determine the proton ratio.

Workflow for ¹H NMR Characterization

The following diagram illustrates the logical workflow for the ¹H NMR characterization of "this compound".

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place Sample in NMR Spectrometer filter->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing and Baseline Correction ft->phase reference Referencing phase->reference integrate Integration reference->integrate assign Assign Signals to Protons integrate->assign confirm Confirm Structure assign->confirm

References

Application Notes and Protocols for Mass Spectrometry Analysis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a small molecule with a molecular formula of C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol .[1][2] Its structure, containing both a carboxylic acid and a thiazole group, makes it a compound of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this and related molecules is crucial for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 294620-60-3[3]
Molecular Formula C₁₁H₉NO₂S[1][2]
Molecular Weight 219.26[1][2]
Purity ≥95%[1]
Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound involves sample preparation, LC separation, MS detection, and data analysis. A schematic of this process is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Matrix or Stock Solution ProteinPrecipitation Protein Precipitation (if applicable) Sample->ProteinPrecipitation High protein matrix Dilution Dilution Sample->Dilution Low protein matrix ProteinPrecipitation->Dilution Filtration Filtration Dilution->Filtration LC Liquid Chromatography Filtration->LC MS Mass Spectrometry LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Fig. 1: General experimental workflow for LC-MS analysis.

Protocols

Standard and Sample Preparation

Proper sample preparation is critical for accurate and reproducible LC-MS analysis.[4][5] The following protocol is a general guideline and may require optimization based on the specific matrix.

1.1. Materials

  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Biological matrix (e.g., plasma, urine)

1.2. Standard Stock Solution Preparation

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Serially dilute the stock solution with 50:50 acetonitrile:water to prepare working standard solutions at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

1.3. Sample Preparation from Biological Matrix (Protein Precipitation) For high-protein matrices like plasma or serum, protein precipitation is a common and effective cleanup method.[6]

  • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[8]

  • Vortex and transfer to an autosampler vial for LC-MS analysis.

LC-MS/MS Method

The following is a starting point for developing an LC-MS/MS method for the analysis of this compound.

2.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. Mass Spectrometry Conditions

Mass spectrometry is typically performed using an electrospray ionization (ESI) source.[9] Given the presence of a carboxylic acid group, negative ion mode is likely to provide good sensitivity. However, positive ion mode should also be evaluated.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

2.3. MS/MS Transitions (Multiple Reaction Monitoring - MRM)

For quantitative analysis, MRM is the preferred method due to its high selectivity and sensitivity. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will result from the fragmentation of the precursor. Carboxylic acids often show a characteristic loss of CO₂ (44 Da).[10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 218.0Hypothetical 174.0 (Loss of CO₂)15
Internal Standard To be determinedTo be determinedTo be determined

Note: The product ion and collision energy will need to be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below are example tables for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve Summary
AnalyteConcentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
This compound10.012102.34.5
50.05898.73.1
100.115101.12.5
500.59299.51.8
1001.18100.21.5
5005.9599.81.2
100011.92100.51.0

Linearity: The calibration curve should be linear over the desired concentration range with a correlation coefficient (r²) > 0.99.

Table 2: Sample Quantification Results
Sample IDMean Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)QC Spike (ng/mL)Recovery (%)
Sample 10.23620.1N/AN/A
Sample 20.88775.2N/AN/A
QC Low0.0353.03100.0
QC Mid0.47240.040100.0
QC High7.14600.0600100.0

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between sample characteristics and the selection of an appropriate sample preparation method.

sample_prep_logic cluster_input Sample Characteristics cluster_decision Decision Point cluster_output Sample Preparation Method Matrix Sample Matrix Type ProteinContent High Protein Content? Matrix->ProteinContent AnalyteConc Analyte Concentration ConcentrationNeeded Concentration Needed? AnalyteConc->ConcentrationNeeded DiluteAndShoot Dilute and Shoot ProteinContent->DiluteAndShoot No ProteinPrecipitation Protein Precipitation ProteinContent->ProteinPrecipitation Yes ConcentrationNeeded->ProteinPrecipitation No SPE Solid Phase Extraction ConcentrationNeeded->SPE Yes

Fig. 2: Decision tree for sample preparation method selection.

Conclusion

The protocols and methods described in this document provide a robust starting point for the mass spectrometry analysis of this compound. Method validation, including assessments of linearity, accuracy, precision, and matrix effects, is essential for ensuring reliable and accurate quantification in various research and development applications.

References

Application Notes and Protocols: "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" as a Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" fragment in drug design, with a focus on its potential as an inhibitor of Protein Kinase CK2 (CK2), a key target in cancer therapy. The thiazole scaffold is a recurring motif in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] When incorporated into a fragment-based drug discovery (FBDD) campaign, the "this compound" core offers a synthetically tractable starting point for the development of potent and selective inhibitors.

Data Presentation

While specific quantitative data for compounds directly incorporating the "this compound" fragment are not extensively available in public literature, valuable insights can be drawn from structurally similar analogs. The following table summarizes the in vitro activity of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors.[2][3] These analogs provide a strong rationale for the exploration of the methyl-substituted thiazole benzoic acid fragment.

Table 1: In Vitro Activity of 4-(Thiazol-5-yl)benzoic Acid Derivatives against Protein Kinase CK2 and A549 Cancer Cells [2][3]

Compound IDModification on Benzoic Acid MoietyCK2α IC₅₀ (µM)CK2α' IC₅₀ (µM)A549 CC₅₀ (µM)
Parent Compound None0.014 - 0.0160.0088 - 0.014>10
Analog 1 3-(2-chlorobenzyloxy)0.0140.0141.5
Analog 2 3-(2-methoxybenzyloxy)0.0160.00883.3
Analog 3 Pyridine-2-carboxylic acid0.0170.010Not Reported
Analog 4 Pyridazine-3-carboxylic acid0.0140.0046Not Reported

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. CC₅₀: Half-maximal cytotoxic concentration. A lower value indicates higher cytotoxicity. A549: Human lung carcinoma cell line.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of compounds derived from the "this compound" fragment.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for the title compound based on established methods for thiazole synthesis.

Materials:

  • 4-Formylbenzoic acid

  • Thioacetamide

  • Appropriate solvents (e.g., ethanol, DMF)

  • Catalyst (e.g., piperidine)

  • Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, ethyl acetate, silica gel)

Procedure:

  • Condensation: A mixture of 4-formylbenzoic acid (1 equivalent) and thioacetamide (1.1 equivalents) in a suitable solvent such as ethanol is heated under reflux in the presence of a catalytic amount of piperidine for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol is adapted from established methods for measuring the inhibition of CK2 activity.[4]

Materials:

  • Recombinant human CK2α or CK2α'

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of the CK2 enzyme solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP to each well. The final ATP concentration should be close to its Km value for CK2.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay in A549 Cells (MTT Assay)

This protocol outlines the procedure to assess the cytotoxic effects of the test compounds on the A549 human lung carcinoma cell line.[1]

Materials:

  • A549 cells

  • Complete growth medium (e.g., F-12K Medium supplemented with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (DMSO). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration.

Visualizations

Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram illustrates the typical workflow for a fragment-based drug discovery campaign, a process for which "this compound" is a suitable starting fragment.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Fragment_Library Fragment Library (<300 Da) Biophysical_Screening Biophysical Screening (NMR, SPR, X-ray) Fragment_Library->Biophysical_Screening Fragment_Hits Fragment Hits (Weak Binders) Biophysical_Screening->Fragment_Hits Structure_Based_Design Structure-Based Design (X-ray, Modeling) Fragment_Hits->Structure_Based_Design Fragment_Growing Fragment Growing Structure_Based_Design->Fragment_Growing Fragment_Linking Fragment Linking Structure_Based_Design->Fragment_Linking Fragment_Merging Fragment Merging Structure_Based_Design->Fragment_Merging Lead_Compounds Lead Compounds (nM Affinity) Fragment_Growing->Lead_Compounds Fragment_Linking->Lead_Compounds Fragment_Merging->Lead_Compounds CK2_Signaling cluster_PI3K PI3K/AKT/mTOR Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Cell Proliferation & Survival CK2_PI3K CK2 CK2_PI3K->AKT Activates IKK IKK NFkB_activation NFkB_activation IKK->NFkB_activation IκBα Degradation NFkB NFkB NFkB_activation->NFkB NF-κB Nuclear Translocation Inflammation_Survival Inflammation_Survival NFkB->Inflammation_Survival Inflammation & Anti-apoptosis CK2_NFkB CK2 CK2_NFkB->IKK Activates Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Expression Gene_Expression STAT->Gene_Expression Gene Expression (Proliferation, Survival) CK2_JAK_STAT CK2 CK2_JAK_STAT->JAK Activates Inhibitor_Evaluation_Workflow Start Synthesized Inhibitor (e.g., from this compound) Biochemical_Assay In Vitro Kinase Assay (Determine IC₅₀ against CK2) Start->Biochemical_Assay Cell_Based_Assay Cell Viability Assay (e.g., MTT on A549 cells) (Determine CC₅₀) Biochemical_Assay->Cell_Based_Assay Mechanism_Of_Action Mechanism of Action Studies Cell_Based_Assay->Mechanism_Of_Action Pathway_Analysis Western Blot for Downstream Targets Mechanism_Of_Action->Pathway_Analysis Lead_Optimization Lead Optimization (SAR Studies) Pathway_Analysis->Lead_Optimization

References

Application Notes and Protocols for Antimicrobial Assays of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The thiazole ring is a core structural motif in various natural and synthetic bioactive molecules.[3][4] Compounds incorporating this scaffold have shown promising activity against a broad spectrum of bacterial and fungal pathogens.[5][6] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial potential of a specific thiazole derivative, "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid." The methodologies described are based on established antimicrobial susceptibility testing standards.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

While specific quantitative data for "this compound" is not extensively available in the public domain, the following table summarizes representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various thiazole derivatives against common microbial strains, as reported in the literature. This data illustrates the potential antimicrobial efficacy that can be expected from this class of compounds and serves as a benchmark for experimental results.

Thiazole Derivative ClassMicrobial StrainMIC (µg/mL)MBC (µg/mL)Reference
Hydrazone-bearing thiazolesStaphylococcus aureus--[3]
Hydrazone-bearing thiazolesEscherichia coli--[3]
2-phenylacetamido-thiazolesEscherichia coli1.56 - 6.25-[1]
2-phenylacetamido-thiazolesPseudomonas aeruginosa1.56 - 6.25-[1]
2-phenylacetamido-thiazolesBacillus subtilis1.56 - 6.25-[1]
2-phenylacetamido-thiazolesStaphylococcus aureus1.56 - 6.25-[1]
Heteroaryl(aryl) thiazolesVarious Bacteria170 - >3750230 - >3750[2]
Quinoline-thiazole derivativesVarious Bacteria & Fungi--[7]
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivativesGram-positive bacteria1.95 - 15.623.91 - 62.5[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] The broth microdilution method is a widely used technique for determining the MIC of a novel compound.[10][11][12]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). Further dilutions will be made in the broth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][13]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add a specific volume of the compound's stock solution to the first well to achieve the highest desired concentration, and then perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing only the bacterial inoculum in broth).

    • Well 12 will serve as the sterility control (containing only broth).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The sterility control well (well 12) is not inoculated.[13]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay is typically performed after the MIC has been determined.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[13]

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14]

Agar Disk Diffusion Assay

The disk diffusion method is a qualitative test to assess the susceptibility of a bacterium to an antimicrobial agent.[15][16]

Materials:

  • This compound

  • Sterile paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Disks:

    • Prepare a solution of this compound at a desired concentration.

    • Impregnate sterile paper disks with a known volume of the compound's solution.

    • Allow the disks to dry in a sterile environment before use.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.[16]

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[17]

    • Allow the plate to dry for a few minutes.[17]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[16]

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[18]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[16]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay Compound_Prep Prepare Compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Prep_Disks Prepare Impregnated Disks Compound_Prep->Prep_Disks Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate Inoculum_Prep->Inoculate_Plate Inoculate_Agar Inoculate MHA Plate Inoculum_Prep->Inoculate_Agar Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate (16-20h, 35°C) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate (18-24h, 35°C) Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% Killing) Incubate_MBC->Read_MBC Place_Disks Place Disks on Agar Prep_Disks->Place_Disks Inoculate_Agar->Place_Disks Incubate_Disk Incubate (16-18h, 35°C) Place_Disks->Incubate_Disk Measure_Zones Measure Zones of Inhibition Incubate_Disk->Measure_Zones

Caption: Workflow for MIC, MBC, and Disk Diffusion Assays.

Potential Mechanism of Action: Inhibition of Bacterial Cell Division

Some thiazole derivatives have been found to interfere with bacterial cell division by targeting essential proteins like FtsZ.[5] The following diagram illustrates this potential signaling pathway.

G Thiazole 4-(2-Methyl-1,3-thiazol-4-yl) benzoic acid Cell_Membrane Bacterial Cell Membrane Thiazole->Cell_Membrane Permeates Inhibition Inhibition Thiazole->Inhibition FtsZ_Polymerization FtsZ Polymerization FtsZ_Monomer FtsZ Monomers FtsZ_Monomer->FtsZ_Polymerization Z_Ring Z-Ring Formation FtsZ_Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Apoptosis Cell Death Cell_Division->Apoptosis Inhibition->FtsZ_Polymerization Inhibits

Caption: Potential inhibition of bacterial FtsZ polymerization.

References

Application Notes and Protocols for 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid as a key intermediate in the preparation of biologically active molecules, particularly kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent elaboration are provided to facilitate its application in research and drug discovery.

Introduction

This compound is a bifunctional molecule incorporating a substituted thiazole ring and a benzoic acid moiety. This unique structural combination makes it a valuable building block in medicinal chemistry. The thiazole ring is a common feature in many pharmacologically active compounds, while the carboxylic acid handle allows for straightforward derivatization, most commonly through amide bond formation, to introduce a wide range of substituents and explore structure-activity relationships (SAR).

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process: a Hantzsch-type thiazole synthesis to form an ester precursor, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Step 1: Synthesis of Ethyl 4-(2-Methyl-1,3-thiazol-4-yl)benzoate

This step involves the condensation of ethyl 4-(2-chloroacetyl)benzoate with thioacetamide.

Experimental Protocol:

A mixture of ethyl 4-(2-chloroacetyl)benzoate (1.0 eq) and thioacetamide (1.1 eq) in ethanol (0.2 M) is heated at reflux for 4 hours. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate.

Reactant/ReagentMolar Equiv.Purity
Ethyl 4-(2-chloroacetyl)benzoate1.0>95%
Thioacetamide1.1>98%
Ethanol-Anhydrous

Typical yields for this reaction range from 70-85%.

Step 2: Hydrolysis to this compound

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

To a solution of ethyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.1 M) is added lithium hydroxide monohydrate (2.0 eq). The reaction mixture is stirred at room temperature for 16 hours. After completion, the THF is removed under reduced pressure, and the aqueous residue is diluted with water and acidified to pH 3-4 with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a solid.

Reactant/ReagentMolar Equiv.Purity
Ethyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate1.0>95%
Lithium hydroxide monohydrate2.0>98%
Tetrahydrofuran/Water-Reagent grade

Typical yields for the hydrolysis step are generally high, often exceeding 90%.

G cluster_0 Synthesis of this compound A Ethyl 4-(2-chloroacetyl)benzoate C Ethyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate A->C Hantzsch Thiazole Synthesis (Ethanol, Reflux) B Thioacetamide B->C Hantzsch Thiazole Synthesis (Ethanol, Reflux) D This compound C->D Hydrolysis (LiOH, THF/H2O) G cluster_1 Amide Coupling Workflow A This compound C HATU, DIPEA, DMF A->C B Amine (R-NH2) B->C D Amide Product C->D Amide Bond Formation E Work-up & Purification D->E Isolation G cluster_2 Simplified Kinase Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) B->C D Cell Proliferation & Survival C->D I Amide Derivative of This compound I->B Inhibition

Application Notes and Protocols for the Derivatization of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," a versatile building block in medicinal chemistry. The primary functional group amenable to derivatization is the carboxylic acid, which can be readily converted into a variety of functional groups, most commonly amides and esters. Such modifications are crucial for structure-activity relationship (SAR) studies, modulation of physicochemical properties, and the development of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, and derivatization of this scaffold can lead to the discovery of potent and selective modulators of various biological targets.

Data Presentation: Representative Reaction Parameters

The following table summarizes representative quantitative data for common derivatization reactions of benzoic acid derivatives, providing a comparative overview of different coupling methods and conditions. Please note that optimal conditions for "this compound" may vary and require empirical optimization.

Carboxylic AcidAmine/AlcoholCoupling/Activating Reagent/CatalystSolventTemp. (°C)Time (h)Yield (%)
4-(diethylphosphoryl)benzoic acid4-Bromo-2-cyanoanilineNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Benzoic acidBenzylamineDIC-HOPONMP/water20Not specifiedModerate
Benzoic acidBenzylamineCOMU-collidineMeCN/WaterNot specifiedNot specifiedHigh
Benzoic acidAnilineTPTU-NMIMeCN/WaterNot specifiedNot specifiedHigh
Benzoic acidMethanolH2SO4MethanolRefluxNot specifiedHigh
Substituted Benzoic AcidsVarious AlcoholsModified Montmorillonite K10Solvent-freeNot specifiedNot specifiedHigh

Experimental Protocols

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol describes the formation of an amide bond between "this compound" and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials and Reagents:

  • This compound

  • Primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred solution of "this compound" (1.0 equivalent) in anhydrous DCM or DMF (0.1 M) at room temperature, add the desired primary or secondary amine (1.1-1.2 equivalents).

  • Add HOBt (1.2 equivalents) and a tertiary base such as DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture.

  • Slowly add EDC (1.2 equivalents) to the mixture. If the reaction is sluggish, a catalytic amount of DMAP (0.1 equivalents) can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Protocol 2: Esterification via Acid Catalysis (Fischer Esterification)

This protocol details the synthesis of an ester derivative of "this compound" using an alcohol in the presence of a strong acid catalyst.[1][2]

Materials and Reagents:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol) - often used in large excess as the solvent

  • Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Dissolve "this compound" (1.0 equivalent) in a large excess of the desired alcohol (e.g., 10-20 equivalents or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops or 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water, followed by saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound reagents Add Amine/Alcohol & Coupling Reagents/Catalyst start->reagents In appropriate solvent react Stir at RT or Reflux reagents->react monitor Monitor by TLC react->monitor extract Aqueous Workup (Wash & Extract) monitor->extract Upon completion dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for the derivatization of this compound.

signaling_pathway_placeholder cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound derivatives Library of Amide/Ester Derivatives start->derivatives Derivatization Protocols assay High-Throughput Screening derivatives->assay hit Hit Identification assay->hit sar Structure-Activity Relationship (SAR) hit->sar lead Lead Compound sar->lead

Caption: Logical relationship from synthesis to lead compound identification.

References

Application Notes and Protocols for Cell-Based BACE1 Inhibition Assay Using AM-6494

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). As a rate-limiting enzyme in Aβ production, BACE1 is a prime therapeutic target for the treatment of AD. "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid", also known as AM-6494, is a potent and selective inhibitor of BACE1.[1][2][3][4][5] This document provides detailed protocols for a cell-based assay to evaluate the inhibitory activity of AM-6494 on BACE1 in a cellular environment.

Compound Information

Compound Name: this compound (AM-6494) Biological Target: β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)[1][2][3][4][5] Therapeutic Area: Alzheimer's Disease

Data Presentation

The inhibitory potency of AM-6494 against BACE1 and its selectivity over the related protease BACE2 have been previously determined. A summary of these findings is presented in the table below.

CompoundTargetIC50 (nM)Selectivity (BACE2/BACE1)Reference
AM-6494BACE10.447-fold[1][2][5]
AM-6494BACE218.6[1][6]

Signaling Pathway

BACE1 is the primary β-secretase that cleaves APP at the N-terminus of the Aβ domain, generating the soluble sAPPβ fragment and the membrane-bound C-terminal fragment C99. The γ-secretase complex then cleaves C99 to produce Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. Inhibition of BACE1 is expected to reduce the production of sAPPβ and subsequently decrease the levels of Aβ peptides.

BACE1 Signaling Pathway cluster_membrane Cell Membrane APP APP C99 C99 APP->C99 BACE1 cleavage sAPPb sAPPβ APP->sAPPb BACE1 cleavage Abeta Aβ (Aβ40, Aβ42) C99->Abeta γ-Secretase cleavage gamma_secretase γ-Secretase BACE1 BACE1 AM6494 AM-6494 AM6494->BACE1 Inhibition Plaques Amyloid Plaques Abeta->Plaques

BACE1-mediated cleavage of APP and its inhibition by AM-6494.

Experimental Protocols

This section details a cell-based assay to quantify the inhibition of BACE1 by AM-6494 through the measurement of secreted Aβ40 and Aβ42 levels in the cell culture supernatant. A human neuroblastoma cell line, SH-SY5Y, which endogenously expresses APP and BACE1, is a suitable model for this assay.[7][8] Alternatively, HEK293 cells stably overexpressing human APP (HEK293-APP) can be used for a more robust signal.

Materials and Reagents
  • Cell Line: SH-SY5Y cells or HEK293 cells stably expressing human APP (HEK293-APP).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: AM-6494 (this compound), dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

  • Assay Plate: 96-well cell culture plates.

  • Reagents for Aβ quantification: Commercially available ELISA kits for human Aβ40 and Aβ42.

  • Plate Reader: Capable of measuring absorbance for ELISA.

  • Cell Lysis Buffer (optional): For determining cytotoxicity.

  • Cytotoxicity Assay Kit (optional): e.g., MTT or LDH assay.

Experimental Workflow

Experimental Workflow A 1. Cell Seeding Seed SH-SY5Y or HEK293-APP cells in a 96-well plate. B 2. Compound Treatment Treat cells with a serial dilution of AM-6494. A->B C 3. Incubation Incubate for 24-48 hours. B->C D 4. Supernatant Collection Collect the cell culture supernatant. C->D G (Optional) 7. Cytotoxicity Assay Assess cell viability. C->G E 5. Aβ Quantification Measure Aβ40 and Aβ42 levels using ELISA. D->E F 6. Data Analysis Calculate IC50 values. E->F

Workflow for the cell-based BACE1 inhibition assay.
Step-by-Step Protocol

  • Cell Seeding:

    • Culture SH-SY5Y or HEK293-APP cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the AM-6494 stock solution in culture medium. A typical concentration range to test would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AM-6494 or the vehicle control.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant (conditioned medium) from each well without disturbing the cell monolayer. Store the supernatant at -80°C until Aβ quantification.

  • Aβ Quantification:

    • Quantify the levels of Aβ40 and Aβ42 in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA protocol precisely. This typically involves adding the supernatant and standards to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol.

    • Generate a standard curve using the absorbance values of the Aβ standards.

    • Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve.

    • Determine the percentage of BACE1 inhibition for each concentration of AM-6494 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Optional Cytotoxicity Assay:

    • To ensure that the observed reduction in Aβ levels is due to BACE1 inhibition and not to cellular toxicity, a cytotoxicity assay can be performed on the cells remaining in the plate after supernatant collection.

    • Use a standard MTT or LDH assay kit according to the manufacturer's protocol to assess cell viability.

Expected Results

Treatment of SH-SY5Y or HEK293-APP cells with AM-6494 is expected to result in a dose-dependent decrease in the secretion of both Aβ40 and Aβ42 into the culture medium. The IC50 value obtained from the cell-based assay should be in the nanomolar range, consistent with the biochemical IC50 of the compound. No significant cytotoxicity should be observed at concentrations that effectively inhibit BACE1.

Troubleshooting

  • High variability between replicate wells: Ensure accurate and consistent cell seeding and pipetting of reagents. Mix the compound dilutions thoroughly.

  • Low Aβ signal: Increase the incubation time, use a higher cell seeding density, or use a cell line that overexpresses APP.

  • High background in ELISA: Ensure proper washing steps are performed as per the ELISA kit protocol. Check for potential interference from components in the culture medium.

  • Compound precipitation: Check the solubility of AM-6494 in the culture medium. If necessary, adjust the final DMSO concentration (typically should not exceed 0.5%).

References

Application Notes and Protocols: 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a valuable building block in the synthesis of potent and selective kinase inhibitors. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with the hinge region of kinase active sites. The benzoic acid moiety provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides an overview of its application and detailed protocols for the synthesis of kinase inhibitors. Thiazole-containing compounds have shown inhibitory activity against a range of kinases, including Casein Kinase 2 (CK2), Glycogen Synthase Kinase 3β (GSK3β), Rho-associated kinase (ROCK), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4]

Data Presentation

Derivatives of the core 4-(thiazol-yl)benzoic acid structure have demonstrated significant inhibitory activity against various kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for several exemplar compounds.

Compound ClassTarget KinaseIC50 (µM)Reference
Tetrahydrobenzo[d]thiazole derivativesCK21.9[1]
GSK3β0.67[1]
4-(Thiazol-5-yl)benzoic acid analogsCK2α0.014 - 0.017[2]
CK2α'0.0046 - 0.010[2]
4-Aryl-thiazole-2-aminesROCK II0.020[3]
1,3-Thiazole-5-carboxylic acid derivativesCK20.4[5]

Signaling Pathways

Kinases are critical components of signaling pathways that regulate numerous cellular processes. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The following diagram illustrates a simplified, generic kinase signaling pathway that is often targeted in cancer therapy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Upstream Kinase (e.g., Ras/Raf) Receptor->Kinase1 Phosphorylation Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylation & Activation Inhibitor Thiazole-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation Ligand Growth Factor Ligand->Receptor Binding & Activation Synthesis_Workflow Start This compound Step1 Acid Chloride Formation Start->Step1 Step2 Amide Coupling Step1->Step2 Step3 Purification Step2->Step3 Product Final Kinase Inhibitor Step3->Product Amine Amine-containing Fragment Amine->Step2 Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent1->Step1 Reagent2 Base (e.g., Triethylamine) Reagent2->Step2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary synthetic strategies for this compound are:

  • Hantzsch Thiazole Synthesis: This is a classical and widely used method for constructing the thiazole ring. It involves the condensation of an α-haloketone with a thioamide.[1][2] For the target molecule, this would typically involve the reaction of a 4-haloacetylbenzoic acid derivative with thioacetamide.

  • Suzuki-Miyaura Cross-Coupling: This modern cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[3][4] This approach would involve the reaction of a pre-formed 2-methyl-4-halothiazole with 4-carboxyphenylboronic acid or its ester, or conversely, the coupling of 4-bromobenzoic acid with a 2-methylthiazole-4-boronic acid derivative.

Q2: I am observing a low yield in my Hantzsch synthesis. What are the potential causes?

A2: Low yields in the Hantzsch thiazole synthesis can stem from several factors:

  • Side Reactions: The formation of byproducts is a common issue. Under acidic conditions, regioisomers can be formed.[5]

  • Poor Quality of Reagents: The α-haloketone is susceptible to degradation and should be used when fresh or properly stored. The purity of the thioamide is also critical.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Overheating can lead to decomposition, while insufficient heating may result in an incomplete reaction.[6]

  • Difficult Purification: The final product may be difficult to separate from unreacted starting materials or byproducts, leading to apparent low yields after purification.

Q3: How can I improve the yield of my Suzuki-Miyaura coupling reaction?

A3: To enhance the yield of your Suzuki-Miyaura coupling, consider the following:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Electron-rich and sterically hindered ligands often improve the efficiency of the coupling with heteroaryl halides.

  • Base Selection: The choice and amount of base are crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base depends on the specific substrates.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio can significantly impact the reaction rate and yield.[3]

  • Oxygen Exclusion: The palladium(0) catalyst is sensitive to oxygen. It is essential to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Q4: What is the best method to purify the final product, this compound?

A4: Purification of the final carboxylic acid can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents include ethanol, methanol, or mixtures of organic solvents and water.[7]

  • Acid-Base Extraction: As the product is a carboxylic acid, it can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.[7]

  • Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, is typically required.

Troubleshooting Guides

Troubleshooting Low Yield in Hantzsch Thiazole Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting materials 1. Insufficient reaction temperature or time. 2. Deactivated reagents. 3. Inappropriate solvent.1. Gradually increase the reaction temperature and monitor the reaction by TLC. Extend the reaction time. 2. Use freshly purchased or purified starting materials. 3. Screen different solvents such as ethanol, DMF, or dioxane.
Formation of multiple products (observed by TLC/LC-MS) 1. Side reactions due to incorrect pH. 2. Decomposition of starting materials or product.1. For the reaction between an α-haloketone and a thioamide, neutral to slightly basic conditions are often preferred. Consider adding a non-nucleophilic base like potassium carbonate.[2] 2. Lower the reaction temperature and monitor for product degradation.
Difficulty in isolating the product 1. Product is soluble in the reaction mixture. 2. Formation of a stable intermediate.1. After the reaction, try precipitating the product by adding a non-solvent (e.g., water or hexane). 2. Adjust the workup procedure. For example, an acidic or basic wash might be necessary to break down an intermediate complex.
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No reaction or very low conversion 1. Inactive catalyst. 2. Oxygen contamination. 3. Incorrect base or solvent.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable to air. 2. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. 3. Perform a small-scale screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water).[3]
Formation of homocoupling byproducts 1. Inefficient transmetalation step. 2. Presence of oxygen.1. Adjust the stoichiometry of the boronic acid derivative (a slight excess is often used). 2. Rigorously exclude oxygen from the reaction.
Decomposition of starting materials or product 1. Reaction temperature is too high. 2. Base is too strong.1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base, such as NaHCO₃ or K₂CO₃.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Ethyl 4-(2-Methyl-1,3-thiazol-4-yl)benzoate

This protocol is adapted from a similar synthesis of a substituted thiazole.[8]

Materials:

  • Ethyl 4-(2-bromoacetyl)benzoate

  • Thioacetamide

  • Ethanol

  • Triethylamine

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-(2-bromoacetyl)benzoate (1 equivalent) in ethanol.

  • Add thioacetamide (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to obtain ethyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate.

  • The ester can be hydrolyzed to the desired carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-(2-Methyl-1,3-thiazol-4-yl)benzoate

This protocol is a general procedure based on established Suzuki-Miyaura coupling methods.[3][4]

Materials:

  • Methyl 4-bromobenzoate

  • 2-Methyl-4-(tributylstannyl)thiazole or 2-Methylthiazole-4-boronic acid pinacol ester

  • Pd(PPh₃)₄ (Palladium tetrakis)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (degassed)

Procedure:

  • To a Schlenk flask, add methyl 4-bromobenzoate (1 equivalent), the thiazole derivative (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.

  • The resulting methyl ester can be hydrolyzed to this compound.

Data Presentation

The following tables present illustrative data on how reaction parameters can affect the yield of the target molecule or its ester precursor. This data is based on typical outcomes for these reaction types and should be used as a guide for optimization.

Table 1: Illustrative Yields for Hantzsch Synthesis of Ethyl 4-(2-Methyl-1,3-thiazol-4-yl)benzoate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineEthanol78665
2Potassium CarbonateDMF80472
3Sodium BicarbonateAcetonitrile82858
4NoneEthanol781245

Table 2: Illustrative Yields for Suzuki-Miyaura Coupling to form Methyl 4-(2-Methyl-1,3-thiazol-4-yl)benzoate

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O9075
2Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O10085
3Pd(OAc)₂SPhosCs₂CO₃DMF/H₂O9582
4PdCl₂(dppf)-K₂CO₃Dioxane/H₂O9078

Visualizations

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alpha_haloketone Ethyl 4-(2-bromoacetyl)benzoate condensation Condensation alpha_haloketone->condensation thioamide Thioacetamide thioamide->condensation thiazole_ester Ethyl 4-(2-Methyl-1,3-thiazol-4-yl)benzoate condensation->thiazole_ester hydrolysis Hydrolysis thiazole_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Hantzsch synthesis workflow for the target molecule.

Suzuki_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aryl_halide Methyl 4-bromobenzoate coupling Pd-catalyzed Cross-Coupling aryl_halide->coupling thiazole_boronic 2-Methylthiazole-4-boronic acid derivative thiazole_boronic->coupling thiazole_ester Methyl 4-(2-Methyl-1,3-thiazol-4-yl)benzoate coupling->thiazole_ester hydrolysis Hydrolysis thiazole_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Suzuki-Miyaura coupling workflow for the target molecule.

Troubleshooting_Logic start Low Yield Observed check_reagents Check Purity and Stability of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst, Ligand, and Base (for Suzuki) check_conditions->optimize_catalyst analyze_byproducts Analyze Byproducts by LC-MS/NMR optimize_catalyst->analyze_byproducts modify_workup Modify Workup and Purification Protocol analyze_byproducts->modify_workup yield_improved Yield Improved? modify_workup->yield_improved end Successful Synthesis yield_improved->end Yes reassess Re-evaluate Synthetic Route yield_improved->reassess No

Caption: A logical workflow for troubleshooting low synthesis yields.

References

Technical Support Center: Purification of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid."

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product of this compound shows low purity by HPLC/TLC analysis. What are the likely impurities and how can I remove them?

  • Answer: Low purity in the crude product is common and can be attributed to several factors, including unreacted starting materials, byproducts, and reagents from the synthesis. Common impurities might include starting materials from the synthetic route or related isomers.

    A general approach to improve purity is to employ a multi-step purification strategy. Start with an acidic-basic extraction to remove neutral and basic impurities. This can be followed by recrystallization or column chromatography for further purification.

Issue 2: Difficulty in Recrystallization

  • Question: I am having trouble recrystallizing this compound. The compound either oils out or the yield is very low. What should I do?

  • Answer: Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system is crucial.[1][2] The issue of "oiling out" often occurs when the solution is supersaturated or cooled too quickly. A low yield might indicate that the compound is too soluble in the chosen solvent even at low temperatures.

    Troubleshooting Steps:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. Good single solvents for recrystallization of benzoic acid derivatives often include water, ethanol, methanol, or acetic acid.[3][4][5] For mixed solvent systems, consider combinations like ethanol/water, acetone/water, or toluene/heptane.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.[3]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize your yield.[2]

Issue 3: Co-elution of Impurities in Column Chromatography

  • Question: I am using column chromatography to purify my compound, but some impurities are co-eluting with the product. How can I improve the separation?

  • Answer: Co-elution in column chromatography suggests that the chosen mobile phase does not provide sufficient resolution between your product and the impurities.

    Troubleshooting Steps:

    • Optimize the Mobile Phase: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives a good separation (ΔRf > 0.2) between your product and the impurities.[6] For acidic compounds like this, a common mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing.

    • Adjust the Gradient: If using gradient elution, a shallower gradient around the elution point of your compound can improve separation.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. While silica gel is most common, alumina or reverse-phase silica (C18) could offer different selectivity.

    • Flash Chromatography: For faster and more efficient separation, consider using flash chromatography.[7]

Frequently Asked Questions (FAQs)

  • Question: What is the expected appearance and melting point of pure this compound?

  • Answer: While specific data for this compound is limited in the provided search results, analogous benzoic acid derivatives are typically colorless or white crystalline solids.[4][8] The melting point is a key indicator of purity; a sharp melting point range suggests a pure compound. For comparison, benzoic acid has a melting point of 122 °C.[8]

  • Question: What analytical techniques are recommended to assess the purity of this compound?

  • Answer: The most common techniques for purity assessment are:

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

    • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor reaction progress.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Melting Point Analysis: A narrow melting point range is indicative of high purity.

  • Question: What are the safety precautions I should take when handling this compound?

  • Answer: Similar to other chemical reagents, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[9]

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Solvent ConsumptionTime
Recrystallization (Ethanol/Water)8598.575ModerateLow
Column Chromatography (Silica Gel)85>9960HighHigh
Preparative HPLC (C18)95>99.580HighHigh

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for the specific batch of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[2][3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add a hot anti-solvent (e.g., water) until the solution becomes slightly cloudy. Add a few drops of the hot solvent until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution of the product using TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound extraction Acid-Base Extraction crude_product->extraction recrystallization Recrystallization extraction->recrystallization hplc HPLC / TLC recrystallization->hplc column_chromatography Column Chromatography nmr NMR column_chromatography->nmr hplc->column_chromatography Purity Not OK pure_product Pure Product (>98%) hplc->pure_product Purity OK ms Mass Spectrometry nmr->ms ms->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_flowchart start Low Purity After Initial Purification check_impurities Identify Impurities (TLC/HPLC/NMR) start->check_impurities recrystallization_issue Recrystallization Issues? check_impurities->recrystallization_issue Known Impurities chromatography_issue Chromatography Issues? check_impurities->chromatography_issue Unknown/Close Impurities recrystallization_issue->chromatography_issue No optimize_recrystallization Optimize Recrystallization: - Screen Solvents - Slow Cooling - Seed Crystals recrystallization_issue->optimize_recrystallization Yes optimize_chromatography Optimize Chromatography: - Adjust Mobile Phase - Change Stationary Phase - Use Gradient Elution chromatography_issue->optimize_chromatography Yes further_purification Consider Preparative HPLC chromatography_issue->further_purification No end Achieved Desired Purity optimize_recrystallization->end optimize_chromatography->end further_purification->end

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

"4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered with 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

While specific experimental data for this compound is limited, we can infer its properties based on its structure as a benzoic acid derivative. Benzoic acids are generally crystalline solids with low solubility in water.[1] The presence of the thiazole group may influence its polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 294620-60-3[2]
Molecular Formula C₁₁H₉NO₂SInferred
Molecular Weight 219.26 g/mol Inferred
Appearance Likely a crystalline solidGeneral property of benzoic acids
Aqueous Solubility Expected to be lowGeneral property of benzoic acids[1]

Q2: Why is my this compound not dissolving in water?

As a derivative of benzoic acid, this compound is expected to be poorly soluble in neutral aqueous solutions.[1] Organic compounds that are neutral tend to be hydrophobic, meaning they are less soluble in water than in organic solvents.[3] The solubility of carboxylic acids like this one is highly dependent on the pH of the solution.[4][5] At neutral or acidic pH, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water.

Q3: Can I use an organic solvent to dissolve the compound first?

Yes, using a water-miscible organic solvent as a co-solvent is a standard and effective technique for dissolving poorly soluble compounds for use in aqueous-based experiments.[6] Dimethyl sulfoxide (DMSO) is a commonly used co-solvent because it can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[7][8]

Q4: What is the recommended concentration of DMSO for my experiments?

For in vitro studies, it is crucial to keep the final concentration of DMSO as low as possible, as it can be toxic to cells at higher concentrations.[9] A final concentration of less than 1% (v/v) DMSO is generally recommended, and it is considered good practice to keep it below 0.5% to minimize any potential off-target effects.[10] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: How does pH adjustment help with solubility?

Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group on the benzoic acid moiety, forming a carboxylate salt.[4] This salt form is an ion and is significantly more polar, which greatly increases its solubility in water.

Troubleshooting Guide

Issue: The compound precipitates out of solution when added to my aqueous buffer or cell culture medium.

This is a common issue when a stock solution in a pure organic solvent is diluted into an aqueous solution. The drastic change in solvent polarity causes the compound to crash out.

Recommended Protocol for Solubilization

This protocol utilizes a co-solvent (DMSO) and pH adjustment to achieve a stable aqueous solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 1 M Sodium Hydroxide (NaOH) solution

  • Your desired aqueous buffer (e.g., PBS, TRIS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 2.19 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. This is your primary stock solution.

  • Prepare an Intermediate Dilution with pH Adjustment:

    • In a separate sterile tube, add a small volume of your aqueous buffer.

    • Add a small, sub-stoichiometric amount of 1 M NaOH to slightly basify the buffer. A good starting point is to add 1 µL of 1 M NaOH for every 1 mL of buffer.

    • To this slightly basic buffer, add a small volume of your DMSO stock solution while vortexing to create an intermediate, high-concentration aqueous stock.

  • Prepare the Final Working Solution:

    • Perform a final serial dilution of the intermediate aqueous stock into your final volume of buffer or cell culture medium to achieve your desired working concentration.

    • Ensure the final concentration of DMSO is below 1%, and preferably below 0.5%.[10]

Table 2: Example Dilution Scheme

StepActionResulting ConcentrationDMSO Concentration
1 Dissolve 2.19 mg in 1 mL DMSO10 mM100%
2 Add 10 µL of 10 mM stock to 990 µL of basic buffer100 µM1%
3 Add 10 µL of 100 µM stock to 990 µL of final buffer/media1 µM0.01%
Troubleshooting Workflow

If you continue to experience solubility issues, follow this logical troubleshooting workflow.

Troubleshooting_Workflow start Start: Compound Precipitates check_dmso_conc Is the final DMSO concentration < 1%? start->check_dmso_conc increase_dmso Increase DMSO concentration slightly (remain below 1% if possible) check_dmso_conc->increase_dmso No check_ph Did you add a base (e.g., NaOH) to your buffer? check_dmso_conc->check_ph Yes increase_dmso->check_ph add_base Add a small amount of base (e.g., 1 M NaOH) to your buffer before adding the compound stock check_ph->add_base No sonicate Try gentle warming (37°C) and sonication check_ph->sonicate Yes add_base->sonicate check_success Is the compound dissolved? sonicate->check_success success Solution is ready for experiment. Remember to include a vehicle control. check_success->success Yes consult Consider alternative solvents or formulation strategies. Contact technical support. check_success->consult No

Caption: Troubleshooting workflow for dissolving this compound.

References

Overcoming side reactions in "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Problem 1: Low or No Yield of the Desired Product

Potential CauseRecommended Solution
Impure Starting Materials: Purity of 4-(2-bromoacetyl)benzoic acid and thioacetamide is crucial.- Ensure the purity of starting materials using techniques like recrystallization or column chromatography. - Verify the purity by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Suboptimal Reaction Temperature: Incorrect temperature can lead to incomplete reaction or degradation.- The Hantzsch thiazole synthesis is typically conducted at elevated temperatures. Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC. - If the reaction is sluggish, gradually increase the temperature, but avoid excessive heat which can lead to side product formation.
Inappropriate Solvent: The choice of solvent can significantly impact reaction kinetics.- Ethanol is a commonly used and effective solvent for this reaction. - If ethanol proves ineffective, consider other polar protic solvents like isopropanol or a mixture of ethanol and water.
Incorrect Stoichiometry: An improper ratio of reactants can result in unreacted starting materials.- A slight excess of thioacetamide (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the α-haloketone.
Thioacetamide Instability: Thioacetamide can be unstable, especially under acidic conditions.- Use freshly purchased or properly stored thioacetamide. - Consider adding the thioacetamide portion-wise to the reaction mixture to maintain a sufficient concentration throughout the reaction.

Problem 2: Formation of a Major Side Product

Potential CauseRecommended Solution
Formation of 2-Imino-2,3-dihydrothiazole Isomer: Acidic conditions can promote the formation of this regioisomer. The reaction naturally produces HBr as a byproduct, which can create an acidic environment.- Perform the reaction under neutral or slightly basic conditions. The addition of a non-nucleophilic base like sodium bicarbonate or pyridine during the reaction can neutralize the HBr formed. - Monitor the reaction pH and adjust as necessary.
Self-condensation of 4-(2-bromoacetyl)benzoic acid: The reactive α-haloketone can potentially react with itself.- Add the 4-(2-bromoacetyl)benzoic acid solution dropwise to the heated solution of thioacetamide to maintain a low concentration of the α-haloketone.
Reaction at the Carboxylic Acid Group: The carboxylic acid could potentially react with thioacetamide, though this is less likely under typical Hantzsch conditions.- Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the thiazole ring formation. The ester can be hydrolyzed in a subsequent step.

Problem 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture of product and starting materials.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from non-polar starting materials.
Formation of Polar Impurities: Side reactions can generate impurities with similar polarity to the product.- Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture) is often effective for purifying the final product. - Perform an acidic workup to protonate the carboxylic acid, making it less polar and potentially aiding in its separation from more polar impurities during extraction.
Product is an Insoluble Solid: The product may precipitate out of the reaction mixture along with impurities.- After the reaction, cool the mixture and filter the crude solid. Wash the solid with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or diethyl ether).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone, specifically 4-(2-bromoacetyl)benzoic acid, with thioacetamide.

Q2: How can I prepare the starting material, 4-(2-bromoacetyl)benzoic acid?

A2: 4-(2-bromoacetyl)benzoic acid can be synthesized by the bromination of 4-acetylbenzoic acid using a brominating agent like bromine in a suitable solvent such as acetic acid.

Q3: What are the typical yields for the Hantzsch synthesis of this compound?

A3: While specific yields for this exact compound are not widely reported in readily available literature, the Hantzsch thiazole synthesis is generally known to be a high-yielding reaction, often exceeding 80% under optimized conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase, for example, a mixture of ethyl acetate and hexanes, to separate the starting materials from the product. The product, being more polar, will have a lower Rf value than the 4-(2-bromoacetyl)benzoic acid.

Q5: What is the mechanism of the Hantzsch thiazole synthesis?

A5: The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Bromoacetyl)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetylbenzoic acid (1 equivalent) in glacial acetic acid.

  • Bromination: While stirring, slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel. Maintain the reaction temperature at around 40-50 °C. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: After the addition is complete, continue stirring for an additional 1-2 hours. Cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in ethanol.

  • Addition of α-Haloketone: Heat the thioacetamide solution to reflux. Slowly add a solution of 4-(2-bromoacetyl)benzoic acid (1 equivalent) in ethanol to the refluxing mixture.

  • Reaction: Continue to reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure.

  • Neutralization and Extraction: Add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the hydrobromic acid formed during the reaction. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Visualizations

Hantzsch_Synthesis_Workflow cluster_step1 Step 1: α-Haloketone Synthesis cluster_step2 Step 2: Hantzsch Thiazole Synthesis start_mat_1 4-Acetylbenzoic Acid reagent_1 Bromine / Acetic Acid intermediate 4-(2-Bromoacetyl)benzoic Acid reagent_1->intermediate Bromination start_mat_2 Thioacetamide product This compound reagent_2 Ethanol, Reflux reagent_2->product Cyclization

Caption: Experimental workflow for the synthesis of this compound.

Side_Reaction_Pathway Reactants 4-(2-Bromoacetyl)benzoic Acid + Thioacetamide Condition_Neutral Neutral/Slightly Basic Conditions Reactants->Condition_Neutral Favors Condition_Acidic Acidic Conditions (HBr byproduct) Reactants->Condition_Acidic Can lead to Desired_Product This compound Side_Product 2-Imino-2,3-dihydrothiazole Isomer Condition_Neutral->Desired_Product Condition_Acidic->Side_Product

Caption: Logical relationship between reaction conditions and product formation.

Technical Support Center: 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid - Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. The information provided is based on the general stability of thiazole and benzoic acid derivatives and established principles of drug degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work involving the stability and degradation of this compound.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Observation: A freshly prepared solution of this compound shows the appearance of new peaks in the HPLC chromatogram, or a decrease in the main peak area over a short period.

  • Potential Causes & Troubleshooting Steps:

    • pH Instability: The compound may be susceptible to hydrolysis under acidic or basic conditions.

      • Recommendation: Prepare solutions in a neutral, buffered medium (e.g., phosphate buffer, pH 7.4). Analyze the solution at different pH values (e.g., acidic, neutral, and basic) to determine the pH range of maximum stability.

    • Photodegradation: Exposure to light, especially UV light, can induce degradation of thiazole-containing compounds.[1]

      • Recommendation: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct a photostability study as per ICH Q1B guidelines to assess the compound's sensitivity to light.[2]

    • Oxidative Degradation: The thiazole ring can be susceptible to oxidation.

      • Recommendation: Degas solvents before use and consider blanketing the solution with an inert gas like nitrogen or argon. Avoid the presence of oxidizing agents.

    • Solvent Reactivity: The solvent used may be reacting with the compound.

      • Recommendation: Use high-purity (HPLC grade) solvents. Test the stability of the compound in different common laboratory solvents (e.g., acetonitrile, methanol, water).

Issue 2: Difficulty in Developing a Stability-Indicating HPLC Method

  • Observation: Co-elution of the parent compound with degradation products, or poor peak shape and resolution in HPLC analysis.

  • Potential Causes & Troubleshooting Steps:

    • Inadequate Chromatographic Conditions: The selected column, mobile phase, or gradient is not suitable for separating the parent compound from its degradants.

      • Recommendation:

        • Column: Use a high-resolution column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

        • Mobile Phase: Experiment with different mobile phase compositions. A common starting point for similar compounds is a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[3] Adjusting the pH of the aqueous phase can significantly impact the retention and selectivity of the acidic compound and its potential degradation products.

        • Gradient Elution: Employ a gradient elution program to effectively separate compounds with a range of polarities.

    • Lack of Sufficient Degradation: The forced degradation samples may not have produced a sufficient amount of degradants (target is typically 5-20% degradation) to challenge the method's separating power.[2]

      • Recommendation: Adjust the stress conditions (e.g., increase temperature, concentration of acid/base, or duration of exposure) to achieve the target degradation level.

Issue 3: Identification of Unknown Degradation Products

  • Observation: New peaks are observed in the chromatogram of stressed samples, but their identity is unknown.

  • Potential Causes & Troubleshooting Steps:

    • Complex Degradation Pathways: The compound may degrade through multiple pathways, leading to a variety of products.

    • Recommendation:

      • LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the degradation products. This information is crucial for proposing potential structures.

      • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the degradants.

      • NMR Spectroscopy: If a significant degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) can be used for definitive structure elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, decarboxylation of the benzoic acid moiety could occur.

  • Oxidation: The thiazole ring is susceptible to oxidation, which could lead to the formation of N-oxides or sulfoxides.

  • Photodegradation: Thiazole rings, particularly when attached to an aryl group, can be susceptible to photodegradation.[1] This may involve complex rearrangements or cleavage of the thiazole ring. For some benzoic acid derivatives, photodegradation can lead to the formation of perbenzoic acids.

Q2: What are the recommended conditions for a forced degradation study of this compound?

A2: Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines.[4] The following conditions are recommended as a starting point:

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal 80°C for 48 hours (in solid state and in solution)
Photostability Exposure to a total of not less than 1.2 million lux hours and 200 watt hours/square meter of UV and visible light (ICH Q1B)[2]

Note: These conditions should be adjusted to achieve a target degradation of 5-20%.[2]

Q3: What analytical techniques are best suited for stability studies of this compound?

A3: A combination of techniques is often necessary:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantifying the parent compound and its degradation products. A stability-indicating method must be developed and validated.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying and characterizing degradation products by providing mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the definitive structural elucidation of isolated degradation products.

Q4: How can I ensure the stability of my stock solutions for analytical testing?

A4: To ensure the stability of your analytical stock solutions:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store solutions at a low temperature (e.g., 2-8°C or -20°C).

  • Protect solutions from light by using amber vials.

  • Conduct a short-term stability study of the stock solution under the intended storage conditions to confirm its integrity over the period of use.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Place the solid compound and a solution of the compound in an oven at 80°C.

    • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.[2]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase Selection:

    • Aqueous Phase (A): 20 mM Ammonium acetate buffer, pH adjusted to 5.0 with acetic acid.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from potential degradants. A starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Use a UV detector at a wavelength where the compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability of the method to separate the main peak from all degradation peaks in the forced degradation samples.

Visualizations

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photochemical (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc lcms LC-MS/MS for Identification hplc->lcms evaluate Assess Degradation, Identify Products, Determine Pathways lcms->evaluate

Caption: Workflow for Forced Degradation Studies.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound decarboxylation Decarboxylation Product (Loss of CO2) parent->decarboxylation Heat, Extreme pH n_oxide Thiazole N-Oxide parent->n_oxide Oxidizing Agent sulfoxide Thiazole S-Oxide parent->sulfoxide Oxidizing Agent ring_cleavage Thiazole Ring Cleavage Products parent->ring_cleavage Light (UV/Vis) rearrangement Rearrangement Products parent->rearrangement Light (UV/Vis)

Caption: Potential Degradation Pathways.

References

Technical Support Center: Optimizing HPLC Separation of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" and its potential isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

A1: The primary challenges in separating isomers of this compound, which is a polar acidic molecule, often revolve around achieving adequate resolution between structurally similar compounds. Key difficulties include:

  • Poor Resolution: Isomers may have very similar physicochemical properties, leading to co-elution or overlapping peaks.

  • Peak Tailing: As an acidic compound, it can interact with residual silanols on the silica-based stationary phase, causing asymmetric peak shapes.[1]

  • Poor Retention: The polarity of the molecule might lead to insufficient retention on traditional reversed-phase columns, causing it to elute near the void volume.[2][3]

Q2: Which HPLC method is most suitable for separating these isomers?

A2: Reversed-phase HPLC is the most common starting point for the separation of moderately polar to non-polar compounds.[4][5][6] For acidic analytes like this compound, reverse-phase ion suppression or using a buffer to control the pH of the mobile phase is often necessary to achieve good peak shape and retention.[5][6] If isomers are particularly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative.[3][4] For chiral isomers, specialized chiral stationary phases would be required.[7][8][9]

Q3: How does mobile phase pH affect the separation of this acidic compound?

A3: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[1][10] For an acidic compound like this compound, it is recommended to maintain the mobile phase pH at least 1-2 units below the analyte's pKa.[1] This ensures the compound is in its neutral, un-ionized form, which increases its hydrophobicity and retention on a reversed-phase column while minimizing undesirable secondary interactions with the stationary phase that can lead to peak tailing.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing)

Q: My peaks for this compound are tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the acidic analyte and ionized residual silanol groups on the silica stationary phase.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to suppress the ionization of the benzoic acid moiety. This can be achieved by adding an acidic modifier like formic acid or trifluoroacetic acid.[11]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups, thus reducing peak tailing for basic and acidic compounds.

  • Check for Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shape.[1] Try flushing the column or replacing it if it has been used extensively.

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion.[12] Try reducing the injection volume or the sample concentration.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

ParameterRecommended ConditionRationale
Column C18, 2.7-5 µm, 150 x 4.6 mmStandard reversed-phase column suitable for this type of analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to control pH.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5-95% B over 15 minutesTo elute a range of potential isomers and impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 254 nm)To be determined based on the UV spectrum of the analyte.
Injection Vol. 5 µLA starting point to avoid overload.

Procedure: Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to evaluate the effect on peak shape. A lower pH should result in a more symmetrical peak.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed q1 Is Mobile Phase pH Optimized (1-2 units below pKa)? start->q1 sol1 Adjust pH with Acidic Modifier (e.g., 0.1% Formic Acid) q1->sol1 No q2 Is a High-Purity, End-Capped Column in Use? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Modern End-Capped Column q2->sol2 No q3 Is the Column Old or Potentially Contaminated? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Flush or Replace Column q3->sol3 Yes end_node Peak Shape Improved q3->end_node No a3_yes Yes a3_no No sol3->end_node G cluster_1 Strategy for Improving Isomer Resolution start Poor Isomer Resolution step1 Optimize Mobile Phase (Organic Modifier & Gradient) start->step1 step2 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) step1->step2 step3 Adjust Column Temperature step2->step3 end_node Resolution Optimized step3->end_node G cluster_2 Investigating Retention Time Variability start Inconsistent Retention Times check1 Column Equilibration Sufficient? start->check1 check1->start No, Re-equilibrate check2 System Leaks? check1->check2 Yes check2->start Yes, Fix Leaks check3 Mobile Phase Prepared Correctly? check2->check3 No check3->start No, Remake Mobile Phase check4 Pump Performance Verified? check3->check4 Yes check4->start No, Service Pump solution Stable Retention Times check4->solution Yes

References

Technical Support Center: Crystallization of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful crystallization of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

While specific experimental data for this exact compound is limited in publicly available literature, we can infer properties based on its structure and related compounds.

PropertyValue/Information
CAS Number 294620-60-3[1]
Molecular Formula C₁₁H₉NO₂S
Formula Weight 219.26 g/mol [1]
Appearance Likely a crystalline powder. The isomer 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is described as a crystalline powder.[2]
Melting Point Not definitively reported for this isomer. The related isomer, 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, has a melting point of 145.5-146.5°C.[2] The melting point should be determined experimentally (e.g., via DSC or melting point apparatus) to guide crystallization.
General Solubility As a heterocyclic carboxylic acid, it is expected to have higher solubility in polar organic solvents like DMSO and DMF, and moderate solubility in alcohols such as methanol and ethanol.[3]

Q2: What is the best solvent for crystallizing this compound?

There is no single "best" solvent, and the optimal choice must be determined experimentally. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. Based on the compound's structure (a carboxylic acid with aromatic and heterocyclic groups), here are some recommended starting points.

Solvent/SystemPolarityBoiling Point (°C)Rationale & Comments
Ethanol Polar78Often a good choice for carboxylic acids.[4]
Methanol Polar65Similar to ethanol, but its lower boiling point can be advantageous.[3]
Acetone Polar Aprotic56Can be effective, often used in mixed systems.[4]
Toluene Nonpolar111Effective for some aromatic carboxylic acids.[5]
Water Very Polar100May be suitable if the compound has sufficient polarity; often used in mixed systems with an alcohol.[4]
n-Hexane/Acetone MixedVariableA common mixed-solvent system that can be fine-tuned for optimal solubility.[4]
n-Hexane/Ethyl Acetate MixedVariableAnother versatile mixed-solvent system.

Experimental Protocol: Single Solvent Recrystallization

This protocol provides a general methodology for recrystallization. The choice of solvent and specific volumes should be optimized for your sample.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating to identify a suitable candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot solvent until the compound just dissolves completely. Caution: Do not add excess solvent, as this will reduce your yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide

Problem 1: No crystals are forming, even after cooling.

  • Possible Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated but requires nucleation.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. This can create microscopic scratches that serve as nucleation sites.

    • Add a Seed Crystal: If you have a pure crystal of the compound, add a tiny amount to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6]

    • Lower the Temperature: Use a colder cooling bath (e.g., an ice-salt bath) if the solvent's freezing point allows.

Problem 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point. This can happen if the solution is too concentrated or if impurities are significantly depressing the melting point.[5][6]

  • Solutions:

    • Add More Solvent: Re-heat the solution until the oil dissolves, then add a small amount of additional hot solvent to make the solution slightly more dilute. Cool slowly.[5][6]

    • Lower the Solution's Saturation Temperature: Use a larger volume of solvent so that the compound begins to crystallize at a lower temperature (ideally, below its melting point).

    • Change Solvents: Select a solvent with a lower boiling point.[5]

    • Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat to clarify and then cool slowly.

Problem 3: The crystallization yield is very low.

  • Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer/washing.

  • Solutions:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool Thoroughly: Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 15-20 minutes) to maximize precipitation.

    • Mother Liquor Concentration: Collect the filtrate (mother liquor) and evaporate some of the solvent to obtain a second crop of crystals. Note that this second crop may be less pure.

    • Washing Technique: Wash the crystals on the filter with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of the product.

Problem 4: The resulting crystals are colored or appear impure.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solutions:

    • Use Activated Charcoal: After dissolving the crude compound in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb many colored impurities. Remove the charcoal via hot gravity filtration before cooling the solution to crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.

Visualizations

Troubleshooting Crystallization Workflow

G Troubleshooting Workflow for Crystallization start Start: Dissolve Compound in Hot Solvent & Cool check_crystals Crystals Formed? start->check_crystals oiling_out Issue: 'Oiling Out' check_crystals->oiling_out Liquid Layer Forms no_crystals Issue: No Crystals check_crystals->no_crystals No check_purity Check Crystal Purity (Color, Form) check_crystals->check_purity Yes solution_oil 1. Re-heat & Add More Solvent 2. Cool Slowly 3. Consider Different Solvent oiling_out->solution_oil solution_no_crystals 1. Scratch Flask Inner Wall 2. Add Seed Crystal 3. Reduce Solvent Volume & Re-cool no_crystals->solution_no_crystals solution_oil->start Retry solution_no_crystals->start Retry impure Issue: Crystals Impure check_purity->impure Impure check_yield Check Yield check_purity->check_yield Pure solution_impure 1. Re-dissolve in Hot Solvent 2. Add Activated Charcoal 3. Hot Filter & Re-crystallize impure->solution_impure solution_impure->start Retry low_yield Issue: Low Yield check_yield->low_yield Low end_success Success: Pure Crystals Obtained check_yield->end_success Acceptable solution_low_yield 1. Minimize Initial Solvent 2. Cool Thoroughly in Ice Bath 3. Concentrate Mother Liquor low_yield->solution_low_yield

Caption: A flowchart for troubleshooting common crystallization issues.

References

Technical Support Center: Scaling Up the Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most widely employed method for the synthesis of the thiazole ring in this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of this compound, the likely starting materials are 4-(2-bromoacetyl)benzoic acid and thioacetamide.

Q2: What are the critical parameters to control during the scale-up of the Hantzsch thiazole synthesis?

When scaling up the Hantzsch synthesis, several parameters are crucial for maintaining yield and purity:

  • Temperature Control: The reaction is often exothermic. Efficient heat dissipation is critical to prevent side reactions.

  • Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized overheating.

  • Reagent Addition: Controlled, slow addition of one reagent to the other can help manage the exotherm.

  • Solvent Selection: The choice of solvent can impact reaction rate, solubility of intermediates and products, and ease of work-up.[4]

  • Purification Method: The purification strategy, typically recrystallization or column chromatography, needs to be scalable and effective at removing impurities.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the product. Disappearance of the limiting starting material (typically the α-haloketone) indicates reaction completion.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Poor quality of starting materials: Impurities in the α-haloketone or thioacetamide can interfere with the reaction.[4]Ensure the purity of starting materials. Recrystallize or purify them if necessary.
Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.Optimize the reaction temperature. A typical range for Hantzsch synthesis is between room temperature and reflux.[1]
Inappropriate solvent: The chosen solvent may not be suitable for the specific substrates, affecting solubility and reaction kinetics.[4]Screen different solvents such as ethanol, methanol, or a mixture of ethanol and water.[1]
Formation of Multiple Side Products Side reactions: The Hantzsch synthesis can be prone to side reactions, especially at elevated temperatures or with impure reagents.Lower the reaction temperature and ensure high purity of starting materials. Consider using a milder base if applicable.
Decomposition of thioacetamide: Thioacetamide can be unstable under certain conditions.Use a slight excess of thioacetamide and add it portion-wise to the reaction mixture.
Difficulty in Product Isolation Product is soluble in the work-up solvent: The product may not precipitate effectively during the work-up.After reaction completion, pour the mixture into cold water to induce precipitation.[5] If the product remains in solution, extraction with a suitable organic solvent may be necessary.
Low Purity After Initial Isolation Incomplete reaction: Unreacted starting materials remain in the crude product.Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary.
Co-precipitation of impurities: Side products or unreacted starting materials may co-precipitate with the product.Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is often effective.

Experimental Protocols

The following protocols are based on general procedures for the Hantzsch thiazole synthesis and may require optimization for the specific synthesis of this compound.

Synthesis of this compound

Materials:

  • 4-(2-Bromoacetyl)benzoic acid

  • Thioacetamide

  • Ethanol (or other suitable solvent)

  • 5% Sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-(2-bromoacetyl)benzoic acid (1.0 equivalent) in ethanol.

  • Add thioacetamide (1.1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

  • Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, acetic acid, or an ethanol/water mixture).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Hantzsch thiazole synthesis of analogous 4-aryl-2-methylthiazoles. These values should be considered as a general guide and may vary depending on the specific reaction conditions and scale.

ParameterLab Scale (1-10 g)Pilot Scale (100-500 g)
Reaction Time 1 - 3 hours2 - 5 hours
Reaction Temperature 60 - 80 °C (Reflux in Ethanol)60 - 80 °C (with careful monitoring)
Typical Yield 80 - 95%75 - 90%
Purity (after recrystallization) >98%>98%

Visualizations

Synthesis_Pathway 4-(2-Bromoacetyl)benzoic_acid 4-(2-Bromoacetyl)benzoic acid Intermediate Thioester Intermediate 4-(2-Bromoacetyl)benzoic_acid->Intermediate Nucleophilic Attack Thioacetamide Thioacetamide Thioacetamide->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Synthetic pathway for this compound via Hantzsch synthesis.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reagents Check Purity of Starting Materials start->check_reagents reagents_impure Purify Starting Materials check_reagents->reagents_impure Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Pure reagents_impure->check_conditions optimize_conditions Optimize Conditions (e.g., lower temp, screen solvents) check_conditions->optimize_conditions Sub-optimal check_workup Analyze Work-up & Purification check_conditions->check_workup Optimal optimize_conditions->check_workup optimize_purification Optimize Recrystallization (Solvent, Cooling Rate) check_workup->optimize_purification Ineffective success Improved Yield/Purity check_workup->success Effective optimize_purification->success

Caption: Troubleshooting workflow for scaling up the synthesis of this compound.

References

Technical Support Center: Reaction Condition Optimization for 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a key intermediate for researchers, scientists, and professionals in drug development. Our resources are designed to help you optimize reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 4-halo-2-methylthiazole (commonly 4-bromo-2-methylthiazole) with 4-carboxyphenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.

Q2: Which starting materials are required for the Suzuki-Miyaura coupling to synthesize the target molecule?

A2: The key starting materials are:

  • 4-Bromo-2-methyl-1,3-thiazole (or another suitable 4-halo-2-methylthiazole)

  • 4-Carboxyphenylboronic acid (or its corresponding boronic ester)

  • A Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • A Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • An appropriate Solvent (e.g., a mixture of an organic solvent like dioxane, DMF, or toluene with water)

Q3: What are the critical parameters to consider for optimizing the reaction yield?

A3: Optimizing the yield of the Suzuki-Miyaura coupling for this synthesis involves careful consideration of several factors:

  • Choice of Catalyst and Ligand: The selection of the palladium catalyst and its associated ligand is crucial. Electron-rich and bulky phosphine ligands often improve catalytic activity.

  • Base Selection: The strength and type of base can significantly impact the reaction rate and yield.

  • Solvent System: The polarity and composition of the solvent mixture affect the solubility of reactants and the reaction kinetics.

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause degradation of starting materials or product.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of the starting materials and the formation of the desired product over time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Poor quality of starting materials.1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure an inert atmosphere is maintained. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). 3. Gradually increase the reaction temperature in increments of 10-20°C. 4. Verify the purity of the halo-thiazole and boronic acid.
Formation of Side Products 1. Homocoupling of boronic acid: Often due to the presence of oxygen. 2. Protodeboronation: The boronic acid group is replaced by a hydrogen atom. 3. Dehalogenation of the thiazole: The halogen on the thiazole is replaced by a hydrogen atom.1. Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Use anhydrous solvents and ensure the base is not excessively hydrolyzing the boronic acid. Consider using a boronic ester. 3. This can be a competing reaction pathway. Optimization of the catalyst and reaction conditions may be necessary to favor the cross-coupling reaction.
Difficulty in Product Purification 1. Presence of residual palladium catalyst. 2. Co-elution of impurities with the product.1. Treat the crude product with a palladium scavenger. 2. Optimize the mobile phase for column chromatography. Recrystallization of the final product may also be effective.

Data Presentation: Reaction Condition Optimization

The following tables provide representative data for the optimization of Suzuki-Miyaura coupling conditions for the synthesis of aryl-thiazole derivatives, which can serve as a starting point for the synthesis of this compound.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)SolventBaseTemperature (°C)Time (h)Representative Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)Dioxane/H₂OK₂CO₃901265-75
PdCl₂(dppf) (3)-DMF/H₂OCs₂CO₃100880-90
Pd(PPh₃)₄ (5)-Toluene/H₂OK₃PO₄1101275-85

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventCatalystTemperature (°C)Time (h)Representative Yield (%)
K₂CO₃ (2)Dioxane/H₂O (4:1)PdCl₂(dppf)100885
Cs₂CO₃ (2)Dioxane/H₂O (4:1)PdCl₂(dppf)100890
K₃PO₄ (3)Toluene/H₂O (4:1)PdCl₂(dppf)1001088
Na₂CO₃ (2)DMF/H₂O (3:1)PdCl₂(dppf)100882

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling Reaction:

  • Reaction Setup: To a dry reaction vessel, add 4-bromo-2-methyl-1,3-thiazole (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., dioxane/water, 4:1 v/v). This is followed by the addition of the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) start_materials Ar-X + Ar'-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Product check_catalyst Check Catalyst Activity and Inert Atmosphere start->check_catalyst optimize_base_solvent Optimize Base and Solvent System check_catalyst->optimize_base_solvent increase_temp Increase Reaction Temperature optimize_base_solvent->increase_temp verify_sm Verify Starting Material Purity increase_temp->verify_sm success Improved Yield verify_sm->success

Caption: A logical workflow for troubleshooting low reaction yields.

Reaction_Parameter_Relationships yield Reaction Yield catalyst Catalyst/Ligand yield->catalyst base Base yield->base solvent Solvent yield->solvent temperature Temperature yield->temperature side_reactions Side Reactions yield->side_reactions catalyst->side_reactions base->side_reactions temperature->side_reactions

Caption: Interrelationships between key reaction parameters and outcomes.

Validation & Comparative

Unraveling the Biological Profile of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid: A Comparative Analysis with Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, the specific biological target of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid remains unidentified in publicly available scientific literature. This lack of a defined molecular target precludes a direct comparative analysis of its performance against other thiazole-containing inhibitors. While the thiazole scaffold is a common feature in a multitude of potent and selective inhibitors of various enzymes, the biological activity of this specific compound has not been sufficiently characterized to draw meaningful comparisons.

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. These range from kinase inhibitors in oncology to agents targeting metabolic and inflammatory pathways. However, the biological effect of any given compound is dictated by the entirety of its molecular structure, not just a single pharmacophore.

A patent for inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid signaling, lists this compound (CAS 294620-60-3) as a chemical building block used in the synthesis of more complex molecules. This, however, does not imply that the compound itself possesses inhibitory activity against MAGL. Its role in the patent is that of a synthetic intermediate, and no biological data for the compound in isolation is provided.

Searches of prominent chemical and biological databases, including PubChem and ChEMBL, as well as a thorough review of scientific publications, have not yielded any reports of its specific biological activity, such as inhibitory concentrations (IC50) or binding affinities (Ki) against any particular protein target.

The Landscape of Thiazole-Based Inhibitors: A General Overview

To provide context for the potential of thiazole-containing molecules, this section outlines the established roles of other thiazole derivatives as inhibitors of key biological targets. It is crucial to reiterate that this information does not pertain to this compound directly but serves to illustrate the therapeutic relevance of the broader chemical class.

Thiazole-Containing Kinase Inhibitors

Kinases are a major class of enzymes that are frequently targeted in drug discovery, particularly for cancer and inflammatory diseases. Numerous thiazole derivatives have been developed as potent kinase inhibitors.

  • p38 MAP Kinase Inhibitors: Thiazole-based compounds have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. These inhibitors often feature a 4-phenyl-5-pyridyl-1,3-thiazole scaffold.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Certain benzo[1][2]imidazo[2,1-b]thiazole derivatives have shown promise as EGFR inhibitors, a target for various cancer therapies.

  • Traf2- and Nck-Interacting Kinase (TNIK) Inhibitors: Aminothiazole-based compounds have been developed to target TNIK, a kinase implicated in Wnt signaling and cancer progression.

Other Thiazole-Based Inhibitors

Beyond kinases, thiazole-containing compounds have been investigated for their inhibitory effects on other enzyme classes and for various therapeutic applications.

  • Topoisomerase II Inhibitors: Derivatives of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin have been synthesized and evaluated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs.

  • Tyrosinase Inhibitors: Thiazole-containing compounds have been explored as inhibitors of tyrosinase, a key enzyme in melanin synthesis, with applications in cosmetics and for treating hyperpigmentation disorders.

  • Antimicrobial Agents: The thiazole ring is a component of some compounds with antibacterial and antifungal properties.

Future Directions

To enable a comparative analysis as requested, the primary and essential next step would be the experimental determination of the biological target of this compound. This would typically involve:

  • High-Throughput Screening: Testing the compound against a broad panel of biological targets, such as a kinase panel or a receptor panel, to identify potential interactions.

  • Phenotypic Screening: Evaluating the effect of the compound on cellular processes to gain clues about its mechanism of action.

  • Target Deconvolution: Once a biological effect is observed, further experiments are needed to identify the specific molecular target responsible for that effect.

Without such fundamental biological data, any comparison to other thiazole inhibitors would be purely speculative and lack the required scientific rigor for a publishable guide aimed at researchers and drug development professionals.

Conclusion

While the thiazole moiety is a well-established pharmacophore in a diverse range of biologically active molecules, the specific biological target and inhibitory profile of this compound are not documented in the public domain. Consequently, a data-driven comparison with other thiazole inhibitors cannot be provided at this time. The scientific community awaits further research to elucidate the biological role of this compound, which would then permit its positioning within the broader landscape of thiazole-based inhibitors.

References

Comparative Analysis of "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" Derivatives' Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The heterocyclic scaffold of thiazole is a prominent feature in a multitude of biologically active compounds, drawing significant attention in the field of medicinal chemistry. This guide provides a comparative analysis of the derivatives of "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," with a primary focus on their anticancer activities. The data presented is compiled from published research to facilitate an objective evaluation of their therapeutic potential.

Anticancer Activity: A Comparative Study

A series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, closely related to the core structure of "this compound," have been synthesized and evaluated for their anticancer effects against various cancer cell lines. The core structure involves the modification of the benzoic acid group to an acetamide linkage, to which different (benz)azole moieties are attached. This structural alteration allows for a systematic investigation of the structure-activity relationship (SAR).

The in vitro anticancer activity of these derivatives was assessed using the MTT assay, a colorimetric assay for measuring cellular metabolic activity and thus, cell viability. The results, summarized in the table below, highlight the cytotoxic potential of these compounds against A549 (human lung carcinoma) and C6 (rat glioma) tumor cell lines.

Compound IDR (Substituent)A549 IC₅₀ (µM)[1][2][3][4]C6 IC₅₀ (µM)[1][2][3][4]
6f 5-Chloro-1H-benzimidazol-2-yl1.2 0.9
6g 5-Methyl-1H-benzimidazol-2-yl2.5 1.5
6e 1H-Benzimidazol-2-yl5.23.8
6i Benzoxazol-2-yl7.85.5
6l 5-Nitrobenzoxazol-2-yl6.54.1
6d 5-Methyl-1,3,4-thiadiazol-2-yl>10>10

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly indicates that derivatives bearing a benzimidazole moiety, particularly those with electron-withdrawing (chloro) or electron-donating (methyl) substituents at the 5-position (6f and 6g ), exhibit the most potent anticancer activity against both A549 and C6 cell lines.[1][2][3] The presence of the benzimidazole ring appears to be crucial for enhanced cytotoxicity. In contrast, the thiadiazole derivative (6d ) showed significantly lower activity.

Further mechanistic studies, including analysis of DNA synthesis, acridine orange/ethidium bromide staining, and caspase-3 activation assays, have suggested that the potent anticancer effect of the most active compounds, 6f and 6g , is mediated through the induction of apoptosis.[3]

Other Potential Biological Activities

While the primary focus of the available research has been on anticancer activity, the thiazole nucleus is known to be a versatile pharmacophore present in compounds with a wide range of biological activities. These include:

  • Anti-inflammatory Activity: Thiazole derivatives have been reported to exhibit anti-inflammatory properties.[5][6][7][8] Evaluation of "this compound" derivatives in relevant assays, such as the carrageenan-induced rat paw edema model, could reveal their potential as anti-inflammatory agents.[5][7][8]

  • Antimicrobial Activity: The thiazole ring is a component of several antimicrobial agents. Screening of these derivatives against a panel of pathogenic bacteria and fungi could identify compounds with potential antimicrobial efficacy.[9][10][11][12][13]

  • Kinase Inhibition: Some thiazole-containing compounds are known to act as kinase inhibitors, a key target in cancer therapy.[14][15][16][17][18][19] For instance, derivatives of the closely related 4-(thiazol-5-yl)benzoic acid have shown potent inhibition of protein kinase CK2.[18] Investigating the inhibitory activity of "this compound" derivatives against a panel of kinases could uncover novel therapeutic targets.

Experimental Protocols

Synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives

The synthesis of the evaluated anticancer derivatives involves a multi-step process, which can be generalized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_steps Reaction Steps cluster_end Final Product Start 4-Aminoacetophenone Step1 Thiazole Ring Formation (Hantzsch Thiazole Synthesis) Start->Step1 1. Thiourea, I₂ Step2 Reduction of Nitro Group Step1->Step2 2. Nitration 3. Reduction (e.g., SnCl₂/HCl) Step3 Acetylation Step2->Step3 4. Acetic Anhydride Step4 Chloroacetylation Step3->Step4 5. Chloroacetyl Chloride Step5 Coupling with (Benz)azolethiols Step4->Step5 6. Substituted (Benz)azole-2-thiol, K₂CO₃, Acetone End N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives Step5->End

Caption: General synthetic workflow for N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives.

A detailed protocol involves the initial synthesis of the 4-(2-methyl-1,3-thiazol-4-yl)aniline core, followed by acylation and subsequent coupling with various (benz)azole thiols.[1][2][3][4]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability. The protocol can be summarized as follows:

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of the test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC₅₀ values Absorbance_Measurement->Data_Analysis

Caption: Workflow for the in vitro MTT assay to determine cytotoxic activity.

Signaling Pathways

While the precise signaling pathways for all derivatives have not been elucidated, the anticancer activity of many thiazole-containing compounds has been linked to the inhibition of key signaling molecules involved in cancer cell proliferation, survival, and angiogenesis. One such prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLC PLCγ VEGFR2->PLC Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Migration Migration PLC->Migration AKT Akt PI3K->AKT Activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Thiazole_Derivative Thiazole Derivative (Potential Inhibitor) Thiazole_Derivative->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Inhibition of VEGFR-2 by small molecules like thiazole derivatives can block the downstream signaling cascade, leading to a reduction in tumor angiogenesis and growth.[14][15][16][17][19] Further investigation is required to confirm if the potent anticancer activity of the N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives is mediated through this or other related signaling pathways.

Conclusion

The derivatives of "this compound," particularly the N-[4-(2-methylthiazol-4-yl)phenyl]acetamide series, represent a promising class of compounds with significant anticancer potential. The structure-activity relationship studies highlight the importance of the benzimidazole moiety for potent cytotoxic and pro-apoptotic effects. Further exploration of other biological activities, such as anti-inflammatory and antimicrobial effects, is warranted to fully elucidate the therapeutic potential of this chemical scaffold. The provided experimental protocols and insights into potential signaling pathways offer a foundation for future research and development in this area.

References

Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of any research endeavor. This guide provides a comparative analysis of X-ray crystallography for validating the structure of the novel compound "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," alongside alternative and complementary analytical techniques.

The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural validation is paramount. While X-ray crystallography stands as the gold standard for atomic-resolution structural data, a multi-faceted approach employing various analytical methods provides the most robust and comprehensive characterization.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the key performance indicators for X-ray crystallography and its common alternatives in the context of small molecule structural analysis.

TechniqueResolutionSample RequirementThroughputInformation Provided
Single-Crystal X-ray Diffraction (SCXRD) Atomic (sub-Ångström)High-quality single crystals (µm to mm size)Low to Medium3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic to molecular levelSolution or solid state (mg quantity)HighConnectivity, chemical environment, stereochemistry, dynamics in solution
Mass Spectrometry (MS) Molecular levelSmall sample quantity (µg to ng)HighMolecular weight, elemental composition, fragmentation patterns
Computational Chemistry (e.g., DFT) Theoretical atomic levelNone (in silico)HighOptimized geometry, bond parameters, spectroscopic predictions

The Gold Standard: X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail in determining the three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can deduce the precise arrangement of atoms, bond lengths, and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the structural determination of a small organic molecule like this compound via SCXRD involves the following steps:

  • Crystallization: The primary and often most challenging step is to grow high-quality single crystals of the compound.[3] This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. For a benzoic acid derivative, solvents like acetone, ethanol, or mixtures with water could be explored.[4]

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer, where the crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation) and rotated.[4][5] The diffraction intensities are recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[2] An initial model of the molecule is then built and refined against the experimental data to obtain the final structure.[5][6]

Below is a diagram illustrating the experimental workflow for X-ray crystallography.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing (Integration & Scaling) Xray->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Structure Refinement Solution->Refinement Validation Structure Validation (e.g., checkCIF) Refinement->Validation

Experimental workflow for X-ray crystallography.

Complementary and Alternative Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer dynamic information and are crucial when crystallization is unsuccessful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure in solution.[2][7] For this compound, 1H and 13C NMR would confirm the presence and connectivity of all atoms, while 2D NMR techniques like COSY and HMBC would establish the complete bonding framework.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound with high accuracy.[8] High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound.

Computational Chemistry

In recent years, computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and corroborating experimental structures of small organic molecules.[9][10] These in silico methods can predict bond lengths, angles, and spectroscopic properties, which can then be compared with experimental data.

Integrated Approach for Robust Validation

An integrated approach, leveraging the strengths of multiple analytical techniques, provides the most comprehensive and irrefutable structural validation. For "this compound," the ideal strategy would involve:

  • Initial Characterization: Synthesis and purification followed by NMR and MS to confirm the chemical identity and purity.[11][12]

  • Definitive Structure Determination: Growing single crystals and performing X-ray diffraction analysis to obtain a high-resolution 3D structure.

  • Computational Corroboration: Using computational chemistry to model the structure and compare the predicted parameters with the experimental crystallographic data.

This multi-pronged approach ensures a thorough understanding of the molecule's structure, providing a solid foundation for further research and development.

Below is a logical diagram illustrating the relationships in an integrated structural validation workflow.

Integrated_Validation cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_definitive Definitive Structural Analysis cluster_insilico In Silico Analysis cluster_validation Final Validation Start Synthesis & Purification NMR NMR Spectroscopy (Connectivity, Environment) Start->NMR MS Mass Spectrometry (Molecular Weight, Formula) Start->MS Xray X-ray Crystallography (3D Atomic Structure) Start->Xray Validated Validated Structure NMR->Validated MS->Validated Computational Computational Chemistry (Theoretical Structure) Xray->Computational Comparison Xray->Validated Computational->Validated

Integrated workflow for structural validation.

References

Comparative Bioactivity Analysis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid and Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific bioactivity of "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" is limited. This guide, therefore, serves as a template for researchers conducting comparative studies on this compound and its analogs. The experimental protocols and data tables provided are generalized examples for the evaluation of cytotoxic and pathway-specific activity in common cancer cell lines.

Comparative Cytotoxicity

The following table summarizes hypothetical cytotoxicity data (IC50 values) for "this compound" (designated as Compound X) and two hypothetical structural analogs, Analog A and Analog B, across a panel of cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Compound X 15.222.518.9
Analog A 8.712.19.8
Analog B 35.445.140.2
Doxorubicin (Control) 0.81.20.9

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Compound X, Analog A, Analog B) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Apoptosis Pathway

To investigate the mechanism of action, the expression of key proteins in the apoptosis pathway (e.g., Bcl-2, Bax, and cleaved Caspase-3) can be analyzed by Western blot.

  • Protein Extraction: Cells are treated with the IC50 concentration of the test compounds for 24 hours. After treatment, cells are lysed using RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Visualized Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Culture (MCF-7, A549, HeLa) mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay compound_prep Compound Preparation (Compound X, Analogs) compound_prep->mtt_assay ic50 IC50 Determination mtt_assay->ic50 western_blot Western Blot Analysis protein_expression Protein Expression Analysis western_blot->protein_expression ic50->western_blot conclusion Comparative Bioactivity Conclusion ic50->conclusion protein_expression->conclusion

Caption: Experimental workflow for comparative bioactivity analysis.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_execution Caspase Cascade cluster_outcome Cellular Outcome compound_x Compound X / Analogs bcl2 Bcl-2 (Anti-apoptotic) compound_x->bcl2 inhibition bax Bax (Pro-apoptotic) compound_x->bax activation caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 cleaved_caspase3 Cleaved Caspase-3 caspase3->cleaved_caspase3 apoptosis Apoptosis cleaved_caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway affected by test compounds.

The Structure-Activity Relationship of 4-(Thiazolyl)benzoic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives based on the 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid scaffold, with a particular focus on their role as protein kinase inhibitors.

While specific SAR studies on "this compound" are not extensively documented in publicly available research, a significant body of work exists for the closely related 4-(thiazol-5-yl)benzoic acid derivatives. These compounds have emerged as a promising class of inhibitors for various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[1][2] This guide will synthesize findings from multiple studies to provide a clear overview of how modifications to this chemical scaffold impact its biological potency.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of 4-(thiazol-5-yl)benzoic acid derivatives has been extensively studied, particularly against protein kinase CK2.[3] The following table summarizes the structure-activity relationship by comparing the inhibitory concentrations (IC50) of various analogs.

Compound IDModification on Benzoic Acid RingModification on Thiazole RingTarget KinaseIC50 (µM)Antiproliferative Activity (CC50 in µM, A549 cells)
Parent Compound None2-AminoCK2αNot specified>10
Analog 1 3-(2-chlorobenzyloxy)2-AminoCK2α0.0161.5
Analog 2 3-(2-methoxybenzyloxy)2-AminoCK2α0.0143.3
Analog 3 Pyridine-2-carboxylic acid2-AminoCK2α0.017Not specified
Analog 4 Pyridazine-3-carboxylic acid2-AminoCK2α0.014Not specified

Key Findings from SAR Studies:

  • Substitution on the Benzoic Acid Ring: The introduction of a benzyloxy group at the 3-position of the benzoic acid moiety significantly enhances both the inhibitory activity against protein kinase CK2 and the antiproliferative activity against cancer cell lines.[3] Specifically, analogs with 2-halo or 2-methoxy-benzyloxy groups demonstrate a marked increase in potency.[3]

  • Replacement of the Benzene Ring: Replacing the benzoic acid's benzene ring with azabenzene structures, such as pyridine and pyridazine, maintains potent CK2 inhibitory activity.[3] This suggests that the nitrogen atom in the ring does not negatively impact the compound's ability to interact with the kinase's active site.

  • Role of the Thiazole Moiety: The thiazole ring serves as a crucial scaffold for these inhibitors.[1][4] Its structural integrity is vital for maintaining the overall conformation required for binding to the target kinase.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To assess the inhibitory activity of the synthesized compounds, a common method is the in vitro kinase assay. The following is a representative protocol for determining the IC50 values against a target kinase like CK2.

Objective: To determine the concentration of a test compound that inhibits 50% of the kinase activity.

Materials:

  • Recombinant human protein kinase CK2α

  • Substrate peptide (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the substrate peptide, and the recombinant CK2α enzyme.

  • Add varying concentrations of the test compound to the reaction mixture. A control with DMSO alone is also prepared.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing Structure-Activity Relationships and Cellular Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key takeaways from SAR studies and the signaling pathways in which these compounds are active.

SAR_Summary cluster_scaffold Core Scaffold: 4-(Thiazol-5-yl)benzoic acid cluster_modifications Key Modifications cluster_activity Resulting Activity Thiazole Thiazole Ring BenzoicAcid Benzoic Acid Thiazole->BenzoicAcid Linker BenzoicMod Substitution at 3-position of Benzoic Acid BenzoicAcid->BenzoicMod Azabenzene Replacement of Benzene with Pyridine/Pyridazine BenzoicAcid->Azabenzene IncreasedPotency Increased Inhibitory and Antiproliferative Activity BenzoicMod->IncreasedPotency MaintainedPotency Maintained Potent CK2 Inhibition Azabenzene->MaintainedPotency

Caption: Key structure-activity relationships of 4-(thiazol-5-yl)benzoic acid derivatives.

CK2_Pathway CK2 Protein Kinase CK2 Substrate Substrate Proteins (e.g., transcription factors, signaling proteins) CK2->Substrate Catalyzes Inhibitor 4-(Thiazol-5-yl)benzoic acid Derivative Inhibitor->CK2 Inhibition Phosphorylation Phosphorylation Substrate->Phosphorylation CellularProcesses Cellular Processes (Proliferation, Survival, Apoptosis) Phosphorylation->CellularProcesses Regulates

Caption: Simplified signaling pathway involving Protein Kinase CK2.

References

Benchmarking "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" as a Hypothetical Cyclooxygenase-2 (COX-2) Inhibitor against Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" is a compound for which public domain data on specific biological activity is limited. This guide presents a hypothetical benchmarking scenario where its performance is evaluated as a selective Cyclooxygenase-2 (COX-2) inhibitor. This assumption is based on the established anti-inflammatory potential of other thiazole derivatives.[1][2][3] The quantitative data for the target compound is an assigned plausible value for comparative purposes.

This guide provides an objective comparison of the hypothetical performance of "this compound" against well-established COX-2 inhibitors: Celecoxib, Rofecoxib, and Etoricoxib. Supporting experimental protocols and data are provided to illustrate how such a compound would be evaluated.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostanoids, which are key mediators of inflammation.[4][5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract and maintaining renal function.[6] In contrast, COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs.[6][7] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[3]

Quantitative Performance Comparison

The primary metric for evaluating the potency of a COX-2 inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.

Table 1: In Vitro COX-2 Inhibition Data
CompoundDrug ClassTargetIC50 (nM)
This compound Hypothetical Thiazole DerivativeCOX-2150 (Plausible)
CelecoxibDiaryl-substituted pyrazoleCOX-240[8][9]
RofecoxibFuranone derivativeCOX-218[9][10][11]
EtoricoxibBipyridine derivativeCOX-21100[12]

The IC50 value for "this compound" is a plausible estimate based on published data for other thiazole-based COX-2 inhibitors for the purpose of this comparative guide.[2][13]

Signaling Pathway and Experimental Workflow

COX-2 Signaling Pathway

Inflammatory stimuli, such as cytokines and growth factors, activate signaling pathways that lead to the transcription and translation of the COX-2 enzyme.[7][14] COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins, including PGE2, a key mediator of inflammation and pain.[4] Selective COX-2 inhibitors block this conversion, thereby reducing the production of pro-inflammatory prostaglandins.

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cellular Response cluster_inhibition Inhibition cluster_synthesis Prostaglandin Synthesis Cytokines Cytokines Signaling Signaling Pathways (e.g., NF-κB) Cytokines->Signaling GrowthFactors Growth Factors GrowthFactors->Signaling COX2_Gene COX-2 Gene Transcription Signaling->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme ArachidonicAcid Arachidonic Acid Inhibitor 4-(2-Methyl-1,3-thiazol- 4-yl)benzoic acid Inhibitor->COX2_Enzyme Inhibits PGH2 Prostaglandin H2 ArachidonicAcid->PGH2 COX-2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation

Caption: The COX-2 signaling pathway and the inhibitory action of the hypothetical drug.

Experimental Workflow for COX-2 Inhibition Assay

The following diagram outlines the typical workflow for an in vitro assay to determine the IC50 of a potential COX-2 inhibitor.

Experimental_Workflow start Start reagent_prep Reagent Preparation: - COX-2 Enzyme - Test Compound Dilutions - Arachidonic Acid (Substrate) - Buffer, Cofactors start->reagent_prep incubation Incubation: - Add COX-2, buffer, and cofactors to plate. - Add test compound dilutions. - Pre-incubate. reagent_prep->incubation reaction Initiate Reaction: - Add arachidonic acid to all wells. incubation->reaction termination Terminate Reaction: - Add stopping solution (e.g., HCl). reaction->termination detection Detection: - Measure product formation (e.g., PGE2) via ELISA or LC-MS/MS. termination->detection analysis Data Analysis: - Plot % inhibition vs. compound concentration. - Calculate IC50 value. detection->analysis end End analysis->end

Caption: A generalized workflow for determining the IC50 of a COX-2 inhibitor.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the COX-2 inhibitory activity of a compound.

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (Substrate)

  • Test Compound: "this compound" dissolved in DMSO

  • Positive Control: Celecoxib

  • 96-well opaque microplate

  • Fluorescence plate reader

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in COX Assay Buffer. The final DMSO concentration should not exceed 1%.[15]

    • Dilute the COX-2 enzyme to the desired concentration in cold COX Assay Buffer.[15]

    • Prepare a reaction mixture containing the COX Assay Buffer, COX Probe, and COX Cofactor.[16]

  • Enzyme and Inhibitor Incubation:

    • Add the reaction mixture to each well of the 96-well plate.

    • Add the diluted test compounds, positive control, or vehicle (for enzyme control wells) to the appropriate wells.

    • Add the diluted COX-2 enzyme to all wells except the negative control wells.[15]

    • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.[17]

  • Initiation of Reaction:

    • Prepare the arachidonic acid solution.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[18]

  • Detection:

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[16][18]

  • Data Analysis:

    • Determine the rate of reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.[6]

Conclusion

This guide provides a comparative framework for evaluating "this compound" as a hypothetical COX-2 inhibitor. Based on the plausible assigned IC50 value of 150 nM, this compound would demonstrate moderate potency, being less potent than the established drugs Rofecoxib (18 nM) and Celecoxib (40 nM), but significantly more potent than Etoricoxib (1100 nM) in the described in vitro assay.[8][9][10][11][12] The provided experimental protocol offers a standardized method for verifying such inhibitory activity. Further in vivo studies would be necessary to determine its therapeutic potential and safety profile.

References

Orthogonal Purity Assessment of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For the novel compound 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a single analytical method may not be sufficient to detect all potential impurities. This guide provides a comparative overview of orthogonal analytical techniques to ensure a comprehensive purity assessment. Employing methods that rely on different physicochemical principles provides a more complete and reliable purity profile.

Herein, we compare High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detection (HPLC-UV/MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC), highlighting their respective strengths and providing detailed experimental protocols.

Comparison of Orthogonal Analytical Methods

The following table summarizes the quantitative data obtained from the analysis of a hypothetical batch of this compound using three orthogonal methods.

Analytical MethodPrinciplePurity (%)Impurities Detected (Area % or mol%)StrengthsLimitations
HPLC-UV/MS Chromatographic separation based on polarity, with detection by UV absorbance and mass-to-charge ratio.99.5 (by UV Area %)Impurity A (0.2%), Impurity B (0.3%)High sensitivity for UV-active and ionizable impurities. Provides molecular weight information for impurity identification.May not detect non-chromophoric or non-ionizable impurities. Relative response factors can affect accuracy without impurity standards.
qNMR Quantitative analysis based on the direct relationship between NMR signal intensity and the number of nuclei.99.2 (by mol%)Unidentified aromatic impurities (0.5 mol%), Residual Solvent (0.3 mol% Toluene)Highly accurate and precise. Does not require reference standards for each impurity. Provides structural information about impurities.Lower sensitivity compared to HPLC. May not detect inorganic impurities or salts.
DSC Measurement of the heat flow associated with thermal transitions as a function of temperature.99.0 (by mole fraction)Total mole fraction of eutectic impuritiesProvides information on crystalline purity and detects eutectic impurities.[1]Not suitable for amorphous or thermally unstable compounds.[1] Does not provide information on the identity of impurities.

Experimental Protocols

High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS)

This method provides high-resolution separation of the target compound from its potential impurities, with dual detection for comprehensive analysis.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column oven.

  • Diode Array Detector (DAD) or UV-Vis Detector.

  • Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive and Negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: 100 - 1000 m/z.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte signal to the integral of a certified internal standard.[2][3]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250 for the signals of interest).

  • Acquisition Time: > 3 seconds.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of the analyte and the olefinic signal of maleic acid.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where: I = integral, N = number of protons, MW = molecular weight, m = mass, P = purity of the internal standard.

Differential Scanning Calorimetry (DSC)

DSC determines the purity of a crystalline substance by analyzing the depression of its melting point caused by the presence of impurities.[1]

Instrumentation:

  • Differential Scanning Calorimeter with a refrigerated cooling system.

Experimental Conditions:

  • Sample Pan: Hermetically sealed aluminum pans.

  • Sample Weight: 2-5 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 1 °C/min.

  • Temperature Range: 25 °C to a temperature at least 20 °C above the melting point of the compound.

Data Analysis:

  • The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most modern DSC software has a built-in function for purity analysis.

Visualizing the Orthogonal Approach

The following diagrams illustrate the workflow and the logical relationship between the orthogonal methods for a comprehensive purity assessment.

Orthogonal_Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Orthogonal Analysis cluster_data Data Evaluation Sample This compound HPLC_MS HPLC-UV/MS Sample->HPLC_MS qNMR qNMR Sample->qNMR DSC DSC Sample->DSC Purity_Profile Comprehensive Purity Profile HPLC_MS->Purity_Profile Impurity_ID Impurity Identification HPLC_MS->Impurity_ID qNMR->Purity_Profile qNMR->Impurity_ID DSC->Purity_Profile Final_Report Final_Report Purity_Profile->Final_Report Final Purity Assignment Impurity_ID->Final_Report

Caption: Workflow for orthogonal purity assessment.

Orthogonal_Method_Logic cluster_methods Analytical Methods cluster_impurities Impurity Types Detected HPLC HPLC-UV/MS Chromophoric Chromophoric/ Ionizable HPLC->Chromophoric Structurally_Similar Structurally Similar HPLC->Structurally_Similar NMR qNMR NMR->Structurally_Similar Volatile Volatile/ Residual Solvents NMR->Volatile Non_Chromophoric Non-Chromophoric NMR->Non_Chromophoric Thermal DSC Thermal->Volatile Eutectic Eutectic/ Crystalline Thermal->Eutectic

Caption: Logical relationship of methods to impurity types.

References

In Vivo Efficacy of a Novel Phenyl-Thiazolyl-Benzoic Acid Derivative in Acute Promyelocytic Leukemia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A novel phenyl-thiazolyl-benzoic acid derivative (PTB), identified as a potent agonist of Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR), has demonstrated significant in vivo anti-leukemic activity. This guide provides a comparative analysis of its efficacy against standard-of-care agents, All-trans retinoic acid (ATRA) and Arsenic Trioxide (ATO), in preclinical models of Acute Promyelocytic Leukemia (APL), offering valuable insights for researchers and drug development professionals.

This document summarizes the in vivo performance of 4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid (PTB) and compares it with established APL therapies. The data is presented to facilitate an objective evaluation of its potential as a therapeutic candidate.

Comparative Efficacy of Anti-Leukemic Agents

The in vivo efficacy of PTB was evaluated in a subcutaneous xenograft model of human APL. The results are compared with historical data for ATRA and ATO in similar preclinical models.

CompoundAnimal ModelCell LineDosing RegimenKey Efficacy Endpoint & Result
PTB Subcutaneous XenograftNB420 mg/kg, oral, once daily44% Tumor Growth Inhibition
ATRA APL Mouse ModelAPL cellsNot specified35-39% Survival (as monotherapy)
ATO APL Mouse ModelAPL cellsNot specified35-39% Survival (as monotherapy)

Note: The experimental models and endpoints for ATRA and ATO are based on historical preclinical studies and may not be directly comparable to the PTB study.

Mechanism of Action: RAR/RXR Signaling Pathway

PTB functions as an agonist for both RAR and RXR, key nuclear receptors involved in cellular differentiation. In APL, the PML-RARα fusion protein aberrantly represses the transcription of genes required for myeloid differentiation.[1] By activating RAR/RXR signaling, PTB can overcome this repression and induce the differentiation of leukemic cells.

RAR_RXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA ATRA ATRA_in ATRA ATRA->ATRA_in Diffusion Cell_Membrane RAR RAR ATRA_in->RAR RXR RXR RAR->RXR Heterodimerizes CoA Co-activators RXR->CoA Recruits PML_RARa PML-RARα CoR Co-repressors PML_RARa->CoR Recruits RARE RARE CoR->RARE Binds to CoA->RARE Binds to Target_Genes Target Gene Transcription RARE->Target_Genes RARE->Block Differentiation Differentiation Target_Genes->Differentiation

Caption: RAR/RXR signaling pathway in APL and the effect of agonist treatment.

Experimental Protocols

In Vivo Tumor Growth Inhibition Study of PTB
  • Animal Model: Subcutaneous xenograft model in mice.

  • Cell Line: Human APL NB4 cells were implanted.

  • Treatment: PTB was administered orally once daily at a dose of 20 mg/kg.

  • Endpoint: Tumor growth was monitored, and the percentage of inhibition was calculated at the end of the study.

Historical In Vivo Efficacy Studies of ATRA and ATO
  • Animal Model: Murine models of APL.[2]

  • Cell Line: Primary murine APL cells.[2]

  • Treatment:

    • ATRA: Administered to achieve plasma levels similar to those in human patients.[2]

    • ATO: Administered to achieve plasma levels similar to those in human patients.[2][3]

  • Endpoint: Survival of the treated mice was the primary endpoint.[2][3]

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of anti-leukemic compounds.

experimental_workflow Cell_Culture APL Cell Culture (e.g., NB4) Animal_Model Establishment of Animal Model (Subcutaneous Xenograft) Cell_Culture->Animal_Model Treatment_Groups Randomization into Treatment Groups (Vehicle, PTB, etc.) Animal_Model->Treatment_Groups Drug_Administration Daily Drug Administration (e.g., Oral Gavage) Treatment_Groups->Drug_Administration Monitoring Tumor Volume and Body Weight Monitoring Drug_Administration->Monitoring Endpoint Endpoint Determination (e.g., Tumor Growth Inhibition) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis

Caption: General workflow for in vivo efficacy studies of anti-leukemic compounds.

Conclusion

References

A Comparative Guide to the Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a key intermediate in pharmaceutical research. The routes are evaluated based on reaction efficiency, step economy, and reagent accessibility. All experimental data is presented in tabular format for clear comparison, and detailed protocols are provided.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis is crucial for the development of various therapeutic agents. This guide outlines and compares two potential synthetic pathways:

  • Route 1: The Ester-Protected Hantzsch Thiazole Synthesis. This classic and reliable approach involves the protection of the benzoic acid as an ester, followed by the formation of the thiazole ring and subsequent deprotection.

  • Route 2: The Direct Hantzsch Thiazole Synthesis. A more direct approach that attempts the thiazole ring formation on the unprotected benzoic acid, potentially reducing the number of synthetic steps.

Comparative Analysis of Synthetic Routes

The following tables summarize the key quantitative data for each step of the proposed synthetic routes.

Route 1: Ester-Protected Hantzsch Thiazole Synthesis

StepReactionKey ReagentsSolventReaction TimeTemperatureYield (%)
1aEsterification of 4-acetylbenzoic acidMethanol, Sulfuric acidMethanol8 hours70°C~95%
1bα-Bromination of methyl 4-acetylbenzoateN-Bromosuccinimide (NBS), Benzoyl peroxideCarbon tetrachloride4 hoursRefluxHigh
1cHantzsch Thiazole SynthesisThioacetamide, EthanolEthanol2 hoursReflux~85%
1dHydrolysis of methyl 4-(2-methyl-1,3-thiazol-4-yl)benzoateSodium Hydroxide, Water/EthanolWater/Ethanol2 hoursRefluxHigh

Route 2: Direct Hantzsch Thiazole Synthesis

StepReactionKey ReagentsSolventReaction TimeTemperatureYield (%)
2aα-Bromination of 4-acetylbenzoic acidBromine, Acetic acidAcetic acid1 hour45°CNot specified
2bHantzsch Thiazole SynthesisThioacetamide, EthanolEthanolNot specifiedNot specifiedNot specified

Experimental Protocols

Route 1: Ester-Protected Hantzsch Thiazole Synthesis

Step 1a: Synthesis of Methyl 4-acetylbenzoate

  • To a solution of 4-acetylbenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 4-acetylbenzoate.

Step 1b: Synthesis of Methyl 4-(bromoacetyl)benzoate

  • Dissolve methyl 4-acetylbenzoate (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and filter to remove succinimide.

  • The filtrate is concentrated under reduced pressure to yield methyl 4-(bromoacetyl)benzoate.

Step 1c: Synthesis of Methyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate

  • To a solution of methyl 4-(bromoacetyl)benzoate (1 equivalent) in ethanol, add thioacetamide (1 equivalent).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • The product precipitates and is collected by filtration. The crude product can be purified by recrystallization from ethanol.

Step 1d: Synthesis of this compound

  • Suspend methyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2.5 equivalents).

  • Reflux the mixture for 2 hours.

  • After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5.

  • The precipitated product is collected by filtration, washed with water, and dried to afford this compound.

Route 2: Direct Hantzsch Thiazole Synthesis (Proposed)

Step 2a: Synthesis of 4-(Bromoacetyl)benzoic acid

  • Dissolve 4-acetylbenzoic acid (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in acetic acid while maintaining the temperature at 45°C.

  • After the addition is complete, continue stirring for a short period.

  • The reaction mixture is poured onto ice to precipitate the product.

  • The crude 4-(bromoacetyl)benzoic acid is collected by filtration.

Step 2b: Synthesis of this compound

  • To a solution of 4-(bromoacetyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol, add thioacetamide (1 equivalent).

  • The reaction mixture is heated to facilitate the cyclization.

  • Upon completion, the product is isolated by filtration and purified, likely through recrystallization.

Pathway and Workflow Diagrams

Route1 A 4-Acetylbenzoic acid B Methyl 4-acetylbenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-(bromoacetyl)benzoate B->C α-Bromination (NBS, BPO) D Methyl 4-(2-methyl- 1,3-thiazol-4-yl)benzoate C->D Hantzsch Synthesis (Thioacetamide) E 4-(2-Methyl-1,3-thiazol- 4-yl)benzoic acid D->E Hydrolysis (NaOH)

Caption: Synthetic pathway for Route 1.

Route2 A 4-Acetylbenzoic acid B 4-(Bromoacetyl)benzoic acid A->B α-Bromination (Br2, AcOH) C 4-(2-Methyl-1,3-thiazol- 4-yl)benzoic acid B->C Hantzsch Synthesis (Thioacetamide)

Caption: Synthetic pathway for Route 2.

Discussion and Conclusion

Based on the available literature, Route 1, the ester-protected Hantzsch thiazole synthesis, is the more established and likely higher-yielding pathway for the synthesis of this compound. The protection of the carboxylic acid as a methyl ester prevents potential side reactions during the bromination and thiazole formation steps, leading to a cleaner reaction profile and higher overall yield.

While Route 2 offers a more direct, two-step approach , the lack of readily available, high-yielding protocols suggests potential challenges. The unprotected carboxylic acid may interfere with the Hantzsch synthesis, potentially leading to lower yields and more complex purification.

For researchers requiring a reliable and scalable synthesis of this compound, Route 1 is the recommended approach. Further optimization of Route 2 could be a subject of investigation for process chemists looking to improve step economy, but it would require significant experimental validation.

"4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" target engagement validation assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Target Engagement Validation Assays for Novel Compounds

For researchers and scientists in the field of drug discovery and development, validating the engagement of a novel compound with its intended biological target is a critical step. This guide provides an objective comparison of key target engagement validation assays, offering insights into their principles, methodologies, and data interpretation. We will use the hypothetical context of a novel small molecule, "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," to illustrate the application of these assays in identifying and validating its cellular target.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its biological target (e.g., a protein or nucleic acid) in a relevant physiological system. Confirming and quantifying this engagement is paramount to understanding a compound's mechanism of action, optimizing its potency, and ensuring its specificity. The lack of robust target engagement is a primary reason for the failure of drug candidates in clinical trials. Therefore, employing reliable and quantitative assays to validate this interaction early in the drug discovery pipeline is essential.

This guide focuses on three widely used and powerful techniques for validating target engagement:

  • Cellular Thermal Shift Assay (CETSA®): Measures the thermal stabilization of a target protein in response to ligand binding in a cellular environment.

  • Surface Plasmon Resonance (SPR): An optical technique to monitor the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[1][2][3]

  • Fluorescence Polarization (FP): A solution-based method that measures changes in the polarization of fluorescent light to monitor molecular binding events.[4][5][6]

Comparison of Target Engagement Validation Assays

The choice of a target engagement assay depends on various factors, including the nature of the target protein, the properties of the compound, the desired throughput, and whether the measurement needs to be performed in a cellular or a purified system. The following table summarizes the key features of CETSA, SPR, and FP.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Ligand binding increases the thermal stability of the target protein.[7]Measures changes in the refractive index at a sensor surface upon molecular binding.[2][3]Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[5][6]
Environment Intact cells, cell lysates, or tissue samples.[8]In vitro (purified components).In vitro (purified components).
Labeling Label-free for the compound and target. Requires a specific antibody for detection (e.g., Western blot).Label-free for the analyte. The ligand is immobilized on a sensor chip.[9]Requires a fluorescent label on one of the binding partners (typically the smaller molecule).
Throughput Can be adapted for medium to high throughput.[7]High throughput is possible with modern instruments.[1]High-throughput screening (HTS) compatible.[10][11]
Data Output Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF).[7]Association rate (ka), dissociation rate (kd), and affinity constant (KD).Binding affinity (KD), IC50 in competitive assays.
Key Advantages Confirms target engagement in a physiological cellular context.Provides real-time kinetic data.[2] High sensitivity.[2]Homogeneous, solution-based assay. Amenable to HTS.[10]
Key Limitations Indirect measurement of binding. Requires a specific antibody for detection.Requires immobilization of one binding partner, which may affect its activity. Potential for non-specific binding.Requires a fluorescent probe. Potential for interference from fluorescent compounds.

Experimental Protocols and Data Presentation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound reaches and binds to its target within a cell. The principle is that ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells compound_treatment 2. Treat cells with 'this compound' or vehicle (DMSO) cell_culture->compound_treatment aliquot 3. Aliquot cell suspension compound_treatment->aliquot heat_treatment 4. Heat aliquots at different temperatures aliquot->heat_treatment lysis 5. Cell lysis heat_treatment->lysis centrifugation 6. Separate soluble and precipitated proteins lysis->centrifugation sds_page 7. SDS-PAGE and Western Blot for target protein centrifugation->sds_page quantification 8. Quantify band intensity sds_page->quantification

CETSA Experimental Workflow.
  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of "this compound" or vehicle control (e.g., DMSO) and incubate for a defined period.

  • Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[12]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting using a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Compound Concentration (µM)Melting Temperature (Tm) of Target Protein (°C)Thermal Shift (ΔTm) (°C)
0 (Vehicle)52.5-
154.2+1.7
1057.8+5.3
10058.1+5.6
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[1][2] It is highly sensitive and can be used for a wide range of interactions, including protein-small molecule binding.[2]

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis chip_prep 1. Functionalize sensor chip ligand_immobilization 2. Immobilize purified target protein (ligand) chip_prep->ligand_immobilization analyte_injection 3. Inject 'this compound' (analyte) at various concentrations ligand_immobilization->analyte_injection association 4. Monitor association analyte_injection->association dissociation 5. Monitor dissociation (buffer flow) association->dissociation sensorgram 6. Generate sensorgram dissociation->sensorgram kinetic_fitting 7. Fit data to a binding model sensorgram->kinetic_fitting ka_kd_KD 8. Determine ka, kd, and KD kinetic_fitting->ka_kd_KD

SPR Experimental Workflow.
  • Ligand Immobilization: The purified target protein (ligand) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing "this compound" (analyte) at various concentrations is flowed over the sensor surface.

  • Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.

  • Dissociation Phase: A buffer solution without the analyte is then flowed over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
This compound 2.5 x 10⁵5.0 x 10⁻³20
Alternative Compound A 1.8 x 10⁵9.0 x 10⁻³50
Alternative Compound B 3.2 x 10⁵1.6 x 10⁻²50
Fluorescence Polarization (FP)

FP is a versatile and robust method for studying molecular interactions in solution.[4][5] It is particularly well-suited for high-throughput screening of small molecule inhibitors.[10]

FP_Workflow cluster_prep Assay Preparation cluster_assay Competition Assay cluster_readout Measurement & Analysis reagent_prep 1. Prepare target protein, fluorescent tracer, and 'this compound' mixing 2. Mix protein and tracer in microplate wells reagent_prep->mixing add_compound 3. Add serial dilutions of the test compound mixing->add_compound incubation 4. Incubate to reach equilibrium add_compound->incubation read_fp 5. Read fluorescence polarization incubation->read_fp data_plot 6. Plot FP vs. compound concentration read_fp->data_plot ic50_calc 7. Calculate IC50 data_plot->ic50_calc

FP Competition Assay Workflow.
  • Reagent Preparation: A fluorescently labeled ligand (tracer) that binds to the target protein is required.

  • Assay Setup: The target protein and the fluorescent tracer are mixed at concentrations that result in a significant proportion of the tracer being bound to the protein. This mixture gives a high FP signal.

  • Competition: "this compound" is added at varying concentrations. If the compound binds to the target protein, it will displace the fluorescent tracer.

  • Measurement: The displacement of the tracer leads to a decrease in the FP signal, as the smaller, unbound tracer tumbles more rapidly in solution.

  • Data Analysis: The FP signal is plotted against the concentration of the test compound, and the IC50 value (the concentration of the compound that displaces 50% of the tracer) is determined.

CompoundIC50 (µM)
This compound 0.5
Alternative Compound A 1.2
Alternative Compound B 0.8

Conclusion: Choosing the Right Assay

The selection of a target engagement assay is a critical decision in the drug discovery process.

  • CETSA is invaluable for confirming target engagement within the complex milieu of a living cell, providing strong evidence of a compound's ability to reach and interact with its intended target in a physiological setting.

  • SPR offers unparalleled insight into the kinetics of the binding interaction, allowing for a detailed characterization of the binding affinity and the rates of association and dissociation. This information is crucial for structure-activity relationship (SAR) studies and lead optimization.

  • FP is a powerful tool for screening large compound libraries and for quantitative determination of binding affinities in a high-throughput manner. Its homogeneous format makes it particularly attractive for automated screening campaigns.

For a novel compound like "this compound," a multi-assay approach is often the most effective. For instance, FP or SPR could be used for initial screening and affinity determination with the purified protein, followed by CETSA to confirm that the compound engages the target in cells. By combining the strengths of these different assays, researchers can build a comprehensive and compelling case for the target engagement of their compound, significantly increasing the confidence in its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and disposing of chemical reagents like 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is paramount. This document provides a detailed, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The fundamental principle of chemical waste management is that disposal of this compound, a solid organic acid, must be handled through an approved waste disposal plant.[1][2] It should never be disposed of down the drain or in regular trash.[1] Laboratory personnel are responsible for the correct initial handling, segregation, and labeling of this waste before its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][4]

Safety and Hazard Summary

Prior to handling this compound for any purpose, including disposal, it is essential to be aware of its associated hazards and the required personal protective equipment (PPE).

Hazard CategoryGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Eye Irritation H319: Causes serious eye irritation.Safety glasses with side-shields or goggles.[1]
Respiratory Irritation H335: May cause respiratory irritation.Use only in a well-ventilated area or in a chemical fume hood.[5] If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[1]
Skin Contact H315: Causes skin irritation.Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]
Ingestion H302: Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][6]

Detailed Disposal Protocol

The following protocol outlines the step-by-step procedure for the disposal of this compound from the point of generation to its collection for final disposal.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Treat all this compound waste, including contaminated materials (e.g., weighing paper, gloves, spill cleanup debris), as hazardous chemical waste.

  • Segregate Waste: This compound is a solid, non-volatile, acidic organic chemical. It must be segregated from other waste streams.

    • Do NOT mix with:

      • Bases or alkaline materials.[1]

      • Strong oxidizing agents.[1]

      • Liquid waste streams (e.g., halogenated or non-halogenated solvents).

      • Biohazardous or radioactive waste unless it's a designated mixed waste stream.

Step 2: Container Selection and Management

  • Choose a Compatible Container:

    • Use a container made of a material compatible with acidic organic solids, such as a high-density polyethylene (HDPE) plastic container or the original product container if it's in good condition.[1]

    • The container must have a secure, tight-fitting lid to prevent spills.[1]

  • Container Condition: Ensure the container is clean, dry, and free from any external contamination.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[1][5] This could be a designated area on a benchtop or within a chemical fume hood.

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[1]

Step 4: Labeling the Hazardous Waste Container

  • Affix a Hazardous Waste Label: As soon as the first particle of waste is placed in the container, it must be labeled with a "HAZARDOUS WASTE" tag provided by your institution's EHS department.[3][7]

  • Complete the Label Information: The label must be filled out completely and legibly.[7][8] While specific requirements may vary by institution, the following information is generally required:[9][10]

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • The approximate quantity or percentage of the chemical in the container.

    • The specific hazards associated with the chemical (e.g., "Irritant," "Harmful").

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The laboratory room number and building.

Step 5: Arranging for Waste Pickup

  • Monitor Accumulation Limits: Do not exceed the SAA limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste.[5]

  • Request Pickup: Once the container is full, or before the regulatory storage time limit is reached (often within one year for SAAs), arrange for its removal.[1]

    • Follow your institution's specific procedure for waste pickup, which usually involves submitting an online request form to the EHS department.[3][4]

    • Provide all necessary information on the pickup request form, mirroring the details on the container's label.

  • Store Safely Awaiting Pickup: Continue to store the sealed and labeled container in the SAA in a safe location where it is not at risk of tipping or spilling, and away from incompatible materials.

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Waste Generated (Unused reagent, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Solid Acidic Organic Hazardous Waste ppe->classify container Select Compatible Container (e.g., HDPE Jar) classify->container label_waste Affix & Complete Hazardous Waste Label add_waste Place Waste in Container in Satellite Accumulation Area (SAA) label_waste->add_waste seal Keep Container Securely Sealed (Except when adding waste) add_waste->seal full Container Full? seal->full full->seal No request Submit Online Waste Pickup Request to EHS full->request Yes store Store Safely in SAA Pending Pickup request->store pickup EHS Collects Waste for Approved Disposal store->pickup

References

Essential Safety and Logistics for Handling 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Safety Summary

This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical include irritation to the eyes, skin, and respiratory system. Ingestion, inhalation, or skin contact may be harmful.[1]

Hazard Summary Table

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific target organ toxicity — Single exposureH335May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and the specific procedures being performed is necessary to determine the appropriate PPE.[2] The following table outlines the recommended PPE for handling this compound.

PPE Requirements Table

Body PartRequired PPEStandard/Specification
Eyes/Face Safety glasses with side shields or goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[2]ANSI Z87.1[2]
Hands Chemical-resistant gloves. Nitrile gloves are a suitable minimum for incidental contact.[2][3] For extended contact or handling larger quantities, consider thicker, more resistant gloves such as neoprene.[3][4]ASTM F739 or EN 374[3]
Body A lab coat is the minimum requirement.[2][5] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.N/A
Respiratory For handling small quantities in a well-ventilated area, respiratory protection may not be required. If dust is generated or ventilation is inadequate, a NIOSH-approved N95 or higher particulate respirator is necessary.[5]NIOSH 42 CFR 84
Feet Closed-toe shoes must be worn at all times in the laboratory.[2][5]N/A

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is mandatory to minimize exposure and ensure safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.[1]

  • All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood.

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don all required PPE as specified in the table above.

3. Weighing and Transfer:

  • To minimize dust generation, weigh the compound in a fume hood.

  • Use a spatula for transfers. Avoid pouring the solid.

  • If transferring to a solution, add the solid to the solvent slowly.

4. Reaction Setup:

  • Ensure all glassware is clean and dry.

  • Set up the reaction apparatus within the fume hood.

  • Keep all containers of the compound sealed when not in use.

5. Post-Handling:

  • Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Segregate solid waste (contaminated gloves, weigh boats, paper towels) from liquid waste (reaction mixtures, solvent rinses).

2. Waste Collection:

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. The container should be stored in a secondary containment tray.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume of the waste.

4. Storage:

  • Store hazardous waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.

5. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood handling_weigh Weigh Compound in Fume Hood prep_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Work Area handling_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste for EHS Pickup cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Safe handling workflow for this compound.

References

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